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Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 6-bromo-4-methylnicotinate

Executive Summary & Identification tert-Butyl 6-bromo-4-methylnicotinate is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. As a functionalized pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

tert-Butyl 6-bromo-4-methylnicotinate is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. As a functionalized pyridine derivative, it offers two distinct orthogonal reaction sites: the electrophilic carbon at the 6-position (activated by the bromine atom) and the masked carboxylate at the 3-position (protected as a tert-butyl ester).

This compound is critical in medicinal chemistry for "scaffold hopping" and the construction of kinase inhibitors where the 4-methyl group provides steric constraints that enhance selectivity in protein binding pockets.

Chemical Identity Table
PropertySpecification
CAS Number 2643367-50-2
IUPAC Name tert-Butyl 6-bromo-4-methylpyridine-3-carboxylate
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
SMILES CC1=C(C=NC(=C1)Br)C(=O)OC(C)(C)C
InChI Key Available upon specific batch analysis
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis & Manufacturing Protocols

The synthesis of tert-butyl 6-bromo-4-methylnicotinate typically proceeds via the esterification of its parent acid, 6-bromo-4-methylnicotinic acid (CAS 1060804-74-1) . Due to the steric bulk of the tert-butyl group and the sensitivity of the pyridine ring, standard Fischer esterification (acid + alcohol + heat) is often low-yielding.

Preferred Protocol: Boc-Anhydride Mediated Esterification

This method utilizes Di-tert-butyl dicarbonate (Boc₂O) to generate the ester under mild conditions, avoiding strong acidic media that might affect the pyridine nitrogen or the bromine substituent.

Reagents & Materials:
  • Precursor: 6-Bromo-4-methylnicotinic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.3 equiv)

  • Solvent: tert-Butanol (t-BuOH) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 6-bromo-4-methylnicotinic acid (10 mmol) and anhydrous THF (50 mL).

  • Catalyst Addition: Add DMAP (1.0 mmol) to the suspension. Stir for 5 minutes until partially dissolved.

  • Reagent Addition: Add Boc₂O (20 mmol) dropwise (if liquid) or in small portions (if solid). Caution: Gas evolution (CO₂) will occur.

  • Reaction: Heat the mixture to 50–60 °C and stir for 12–18 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting acid spot should disappear.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 10% Citric Acid (2 x 30 mL) to remove DMAP and unreacted pyridine species.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

Reaction Mechanism Logic:

The DMAP acts as a nucleophilic catalyst, attacking the Boc₂O to form a reactive N-acylpyridinium intermediate. The carboxylate of the nicotinic acid then attacks this intermediate, forming a mixed anhydride. Finally, the tert-butanol (or the tert-butoxy group generated in situ) attacks the carbonyl, releasing CO₂ and forming the stable tert-butyl ester.

Reactivity Profile & Applications

The utility of tert-butyl 6-bromo-4-methylnicotinate lies in its ability to undergo orthogonal functionalization. The bromine atom at C6 is a prime handle for palladium-catalyzed cross-coupling, while the tert-butyl ester at C3 serves as a robust protecting group that can be removed under acidic conditions (e.g., TFA) without affecting other sensitive moieties.

Key Transformations
  • Suzuki-Miyaura Coupling (C-6): Reaction with aryl/heteroaryl boronic acids to extend the biaryl system.

  • Buchwald-Hartwig Amination (C-6): Introduction of amino groups, common in kinase inhibitor design (e.g., forming the hinge-binding motif).

  • Acid Hydrolysis (C-3): Deprotection using Trifluoroacetic acid (TFA) to yield the free carboxylic acid for amide coupling.

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility of the compound.

G Acid 6-Bromo-4-methylnicotinic Acid (Precursor) Target tert-Butyl 6-bromo-4-methylnicotinate (CAS 2643367-50-2) Acid->Target Boc2O, DMAP, THF Esterification Suzuki Biaryl Product (Suzuki Coupling) Target->Suzuki Ar-B(OH)2, Pd(0) C-6 Functionalization Amine Aminopyridine (Buchwald Coupling) Target->Amine R-NH2, Pd(0) C-6 Functionalization FreeAcid Free Carboxylic Acid (TFA Hydrolysis) Target->FreeAcid TFA, DCM C-3 Deprotection

Caption: Synthesis pathway and orthogonal reactivity profile of tert-butyl 6-bromo-4-methylnicotinate.

Safety & Handling

  • Hazards: As a halogenated pyridine derivative, this compound should be treated as a potential irritant to skin, eyes, and the respiratory system.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis or discoloration.

  • Disposal: Dispose of as hazardous organic waste containing halogens.

References

  • ChemicalBook . Tert-butyl 6-bromo-4-methylnicotinate Product Page. Retrieved from

  • Boroncore . Catalog Entry for CAS 2643367-50-2.[2][3][4][5] Retrieved from

  • Organic Syntheses . Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate (General procedure for tert-butyl esters). Org. Synth. 2008 , 85,[6] 10. Retrieved from

  • PubChem . Compound Summary for 6-Bromo-4-methylnicotinic acid (Precursor). Retrieved from

  • Bide Pharmatech . Product Analysis: tert-Butyl 6-bromo-4-methylnicotinate. Retrieved from

Sources

Exploratory

Synthesizing Success: A Technical Guide to tert-Butyl 6-bromo-4-methylnicotinate in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of an entire synthetic route. tert-Butyl 6-bromo-4-methylnicotina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of an entire synthetic route. tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2)[1] represents a masterclass in orthogonal reactivity. By combining an electrophilic cross-coupling handle, a sterically demanding protecting group, and a conformation-locking methyl substituent, this pyridine derivative serves as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This whitepaper deconstructs the structural anatomy, reactivity profiling, and self-validating experimental workflows for this compound, providing drug development professionals with a rigorous framework for its application.

Structural Anatomy & Reactivity Profiling

Every functional group on the tert-butyl 6-bromo-4-methylnicotinate scaffold serves a distinct, mechanistically driven purpose. Understanding the causality behind these structural choices is critical for designing successful synthetic routes.

  • The C6-Bromine (The Cross-Coupling Handle): Pyridine rings are inherently electron-deficient. The placement of the bromine atom at the C6 position, adjacent to the electronegative pyridine nitrogen, further polarizes the C-Br bond. This electronic environment significantly lowers the activation energy required for the oxidative addition of palladium(0) species, making it an exceptionally reactive substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[2].

  • The C4-Methyl Group (The Steric Shield): Positioned ortho to the ester, the C4-methyl group exerts a critical steric influence. It locks the rotational conformation of the C3-ester and provides a physical barricade against nucleophilic attack. Inductively, it also slightly enriches the electron density of the pyridine ring, tuning the overall stability of the system.

  • The C3-tert-Butyl Ester (The Orthogonal Protector): Unlike standard methyl or ethyl esters that undergo base-catalyzed saponification, the tert-butyl ester is sterically impervious to nucleophilic bases (e.g., K₂CO₃, NaOH)[3]. Its deprotection is strictly governed by acidolysis, relying on the formation of a highly stable tertiary carbocation[3]. This orthogonality allows chemists to perform harsh, base-mediated cross-couplings at C6 without prematurely cleaving the C3 protecting group.

Quantitative Data & Reactivity Matrix

To facilitate rapid decision-making in route design, the physicochemical properties and comparative reactivity profiles are summarized below.

Table 1: Physicochemical Properties

Property Value
CAS Registry Number 2643367-50-2[1]
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Core Scaffold Pyridine-3-carboxylate

| Key Reactive Sites | C6 (Electrophilic), C3 (Acid-labile) |

Table 2: Comparative Reactivity Profile (Protecting Group Orthogonality)

Reaction Condition tert-Butyl Ester (C3) Methyl Ester (Analog) C6-Bromide
Aqueous Base (K₂CO₃, 80°C) Highly Stable Rapidly Hydrolyzed Stable
Palladium(0) Catalysis Stable Stable Undergoes Oxidative Addition
Strong Acid (TFA, 25°C) Cleaved (Forms Isobutylene) Stable Stable

| Nucleophiles (e.g., Amines) | Stable (Sterically Shielded) | Susceptible to Amidation | Susceptible to SₙAr |

Self-Validating Experimental Workflows

The following protocols are designed not just as a list of instructions, but as self-validating systems where the chemistry itself provides intrinsic feedback to the scientist.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This workflow couples an arylboronic acid to the C6 position.

Causality & Reagent Selection: Pyridine nitrogens are notorious for coordinating to and poisoning palladium catalysts[4]. To circumvent this, a catalyst with a bulky, bidentate ligand like Pd(dppf)Cl₂ is utilized. The steric bulk of the dppf ligand physically prevents the pyridine nitrogen from accessing the palladium center, ensuring the catalytic cycle proceeds efficiently[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl 6-bromo-4-methylnicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio). The biphasic nature dissolves both the organic substrates and the inorganic base[2].

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation & QC: Monitor via LC-MS. The starting bromide possesses a distinct isotopic signature (a 1:1 ratio of M / M+2 peaks due to ⁷⁹Br and ⁸¹Br). Validation is achieved when this isotopic doublet completely disappears, replaced by a single mass peak corresponding to the cross-coupled adduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Selective Acidolytic Cleavage of the tert-Butyl Ester

This workflow removes the C3 protecting group to reveal the free carboxylic acid for subsequent API coupling.

Causality & Reagent Selection: Because the C4-methyl group sterically hinders basic saponification, acidolysis via Trifluoroacetic Acid (TFA) is required. TFA protonates the carbonyl oxygen, weakening the C-O bond until it cleaves to release a stable tert-butyl carbocation[3]. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive t-butyl cation from alkylating the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the C6-functionalized intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Add TIPS (2.0 equiv) followed by TFA (20% v/v relative to DCM) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • Self-Validation & QC: The reaction provides macroscopic validation through gas evolution. As the tert-butyl cation eliminates a proton to form isobutylene gas, visible bubbling occurs[3]. Cessation of gas evolution serves as a visual indicator of reaction completion. Confirm via reverse-phase HPLC (the product will shift to a significantly lower retention time due to increased polarity).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free nicotinic acid derivative.

Visualizations of Chemical Logic

Workflow SM tert-Butyl 6-bromo-4-methylnicotinate (Starting Material) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Basic) SM->Suzuki Arylboronic Acid, K2CO3, Pd(dppf)Cl2, Heat Coupled C6-Functionalized Nicotinate Intermediate Suzuki->Coupled C-C Bond Formation Deprotect TFA-Mediated Cleavage (Acidolysis) Coupled->Deprotect TFA / DCM, Room Temp Final Free Nicotinic Acid Derivative (API Precursor) Deprotect->Final - Isobutylene

Figure 1: Orthogonal synthetic workflow from starting material to final API precursor.

Mechanism Ester tert-Butyl Ester (Sterically Hindered) Protonated Protonated Carbonyl Intermediate Ester->Protonated + H+ (from TFA) Cleavage C-O Bond Cleavage (Rate-Limiting) Protonated->Cleavage Electron Shift Products Free Carboxylic Acid + tert-Butyl Cation Cleavage->Products - t-Bu+ Quench Isobutylene Gas (Irreversible) Products->Quench - H+ (Deprotonation)

Figure 2: Acid-catalyzed cleavage mechanism of the tert-butyl ester via carbocation formation.

References

  • Boroncore. "2643367-50-2 | Tert-butyl 6-bromo-4-methylnicotinate". 5

  • Benchchem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection". 3

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction". 2

  • PMC / NIH. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". 4

Sources

Foundational

tert-Butyl 6-bromo-4-methylnicotinate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-4-methylnicotinate Introduction tert-Butyl 6-bromo-4-methylnicotinate is a valuable heterocyclic building block in modern medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Introduction

tert-Butyl 6-bromo-4-methylnicotinate is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. The presence of a bromine atom at the 6-position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of diverse molecular fragments. The methyl group at the 4-position influences the electronic properties and steric profile of the molecule, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, designed for researchers and professionals in the field of organic synthesis and drug development.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of tert-Butyl 6-bromo-4-methylnicotinate is most effectively approached through a linear, three-step sequence starting from the commercially available and inexpensive 2-amino-4-picoline. This strategy is predicated on a series of robust and well-established chemical transformations:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-4-picoline into a bromide. This classic reaction provides a reliable method for introducing a halogen onto an aromatic ring via a diazonium salt intermediate.[2][3]

  • Oxidation: Selective oxidation of the benzylic methyl group at the 4-position to a carboxylic acid using a strong oxidizing agent.

  • Esterification: Protection of the newly formed carboxylic acid as a tert-butyl ester, a group known for its stability in various reaction conditions and its facile removal.

This pathway is advantageous due to the accessibility of the starting material and the high-yielding nature of each transformation.

Overall Synthesis Workflow

The logical flow from the starting material to the final product is illustrated below.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 2-Amino-4-picoline B 2-Bromo-4-picoline A->B  1. NaNO₂, HBr  2. CuBr C 6-Bromo-4-methylnicotinic Acid B->C KMnO₄, H₂O, Heat D tert-Butyl 6-bromo-4-methylnicotinate C->D Boc₂O, DMAP, t-BuOH

Caption: A three-step synthesis pathway for tert-Butyl 6-bromo-4-methylnicotinate.

Part 1: Synthesis of 2-Bromo-4-picoline via Sandmeyer Reaction

Principle and Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides.[2][3] The reaction proceeds in two main stages. First, the primary amino group of 2-amino-4-picoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive because dinitrogen (N₂) is an excellent leaving group.

In the second stage, the diazonium salt is decomposed by a copper(I) bromide catalyst. The mechanism involves a single-electron transfer (SET) from Cu(I) to the diazonium salt, which releases N₂ gas and generates an aryl radical and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product, 2-bromo-4-picoline, while regenerating the Cu(I) catalyst.[2]

Detailed Experimental Protocol
  • Materials: 2-amino-4-picoline, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Diethyl ether, Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-picoline (1.0 eq) and 48% HBr (4.0 eq). Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

    • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and basify to pH > 10 with a cold concentrated NaOH solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 2-bromo-4-picoline.

Part 2: Oxidation to 6-Bromo-4-methylnicotinic Acid

Principle and Reagent Choice

The conversion of the methyl group on the pyridine ring to a carboxylic acid requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation.[4] The reaction is typically performed in an aqueous medium under reflux conditions. The permanganate ion (MnO₄⁻) attacks the benzylic protons of the methyl group, leading to a series of oxidative steps that ultimately form the carboxylate salt. A key challenge in the workup is the removal of the manganese dioxide (MnO₂) byproduct, which is an insoluble brown solid.

Detailed Experimental Protocol
  • Materials: 2-bromo-4-picoline, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Charge a round-bottom flask with 2-bromo-4-picoline (1.0 eq) and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Add KMnO₄ (3.0-4.0 eq) portion-wise over several hours. The purple color of the permanganate will dissipate as it is consumed. Monitor the reaction by TLC or LC-MS.

    • After the starting material is consumed, continue refluxing for an additional hour to ensure complete reaction.

    • Cool the reaction mixture and filter through a pad of Celite® to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the aqueous filtrates and cool in an ice bath.

    • Acidify the clear filtrate to pH 3-4 with concentrated HCl. A white precipitate of 6-bromo-4-methylnicotinic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.[5]

Part 3: Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Principle and Method Selection

The esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol is notoriously difficult via traditional Fischer esterification due to unfavorable steric interactions and the propensity for elimination (dehydration) of the alcohol. A more reliable and modern approach involves activating the carboxylic acid. One of the most efficient methods is the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] In this process, the carboxylic acid reacts with Boc₂O to form a mixed anhydride, which is a highly activated intermediate. DMAP acts as a nucleophilic catalyst, accelerating this step. The activated anhydride is then readily attacked by tert-butanol (which can be used as the solvent or co-solvent) to form the desired tert-butyl ester and release carbon dioxide and tert-butanol as byproducts.

Detailed Experimental Protocol
  • Materials: 6-bromo-4-methylnicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), tert-Butanol (t-BuOH) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate, Brine.

  • Procedure:

    • In a round-bottom flask, dissolve 6-bromo-4-methylnicotinic acid (1.0 eq) in anhydrous THF or tert-butanol.

    • Add DMAP (0.1 eq) followed by the slow addition of Boc₂O (1.2 eq).

    • Stir the reaction mixture at room temperature. The reaction can be monitored by the evolution of CO₂ gas and TLC analysis.

    • After the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-Butyl 6-bromo-4-methylnicotinate.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for this synthetic pathway.

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield
1 Sandmeyer Reaction2-amino-4-picoline, NaNO₂, HBr, CuBrWater / HBr0 °C to 60 °C3 - 570-85%
2 Oxidation2-bromo-4-picoline, KMnO₄Water100 °C (Reflux)6 - 1265-80%
3 Esterification6-bromo-4-methylnicotinic acid, Boc₂O, DMAPTHF or t-BuOHRoom Temp.12 - 2485-95%

Conclusion

The presented three-step synthesis provides a robust, reliable, and scalable route to tert-Butyl 6-bromo-4-methylnicotinate from an inexpensive, commercially available starting material. The pathway relies on fundamental and well-understood organic reactions, including the Sandmeyer reaction, permanganate oxidation, and Boc₂O-mediated esterification. The detailed protocols and mechanistic discussions within this guide offer researchers a solid foundation for producing this key synthetic intermediate, thereby facilitating further research and development in medicinal chemistry and materials science.

References

  • Organic Syntheses. Org. Synth.2023, Procedure.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2865-2902. [Link]

  • Organic Chemistry Tutor. 21.03 Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Introduction tert-Butyl 6-bromo-4-methylnicotinate is a key heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its substituted py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl 6-bromo-4-methylnicotinate is a key heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its substituted pyridine core allows for diverse downstream functionalization, making it an essential intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the bromo, methyl, and tert-butyl ester groups offers multiple reaction sites for cross-coupling, substitution, and other transformations.

This technical guide provides an in-depth analysis of the primary synthetic routes to tert-Butyl 6-bromo-4-methylnicotinate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore various methodologies, offering detailed experimental protocols and a comparative analysis to assist researchers in making informed decisions for their synthetic campaigns.

Retrosynthetic Analysis

A retrosynthetic approach to tert-Butyl 6-bromo-4-methylnicotinate reveals several plausible disconnection points, suggesting various starting materials. The most logical strategies involve either the construction of the substituted pyridine ring or the sequential functionalization of a pre-existing pyridine scaffold.

G tert-Butyl 6-bromo-4-methylnicotinate tert-Butyl 6-bromo-4-methylnicotinate 6-Bromo-4-methylnicotinic acid 6-Bromo-4-methylnicotinic acid tert-Butyl 6-bromo-4-methylnicotinate->6-Bromo-4-methylnicotinic acid Esterification 2,6-Dibromopyridine 2,6-Dibromopyridine tert-Butyl 6-bromo-4-methylnicotinate->2,6-Dibromopyridine Multi-step functionalization 4-Methylnicotinic acid 4-Methylnicotinic acid 6-Bromo-4-methylnicotinic acid->4-Methylnicotinic acid Bromination

Caption: Retrosynthetic analysis of tert-Butyl 6-bromo-4-methylnicotinate.

The most common and practical approaches identified in the literature typically start from commercially available and relatively inexpensive substituted pyridines.

Synthetic Route 1: From 4-Methylnicotinic Acid

This is arguably the most direct and widely employed route. It commences with 4-methylnicotinic acid and involves two key transformations: bromination of the pyridine ring at the 6-position and subsequent esterification of the carboxylic acid.

Step 1: Bromination of 4-Methylnicotinic Acid

The introduction of a bromine atom at the 6-position of the 4-methylnicotinic acid is a critical step. Direct bromination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions.[1]

Mechanism: The bromination of pyridines typically proceeds via an electrophilic substitution mechanism. The reaction is often carried out in the presence of a strong acid, such as sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. The reaction with bromine then occurs at elevated temperatures.

Step 2: Esterification to tert-Butyl 6-bromo-4-methylnicotinate

The conversion of the carboxylic acid to its tert-butyl ester is the final step. This can be achieved through several methods, with the choice often depending on the scale of the reaction and the desired purity. A common method involves the reaction of the carboxylic acid with a tert-butylating agent.

Mechanism: One common method for tert-butyl ester formation is the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of a mixed anhydride, which is then attacked by the tert-butanol (often generated in situ or used as a solvent) to yield the desired ester.

Synthetic Route 2: From 2,6-Disubstituted Pyridines

An alternative strategy involves starting with a pyridine ring that is already substituted at the 2- and 6-positions, such as 2,6-dibromopyridine. This route offers a different set of challenges and opportunities for functionalization.

Step 1: Selective Functionalization of 2,6-Dibromopyridine

This approach leverages the differential reactivity of the two bromine atoms. A metal-halogen exchange, often using a Grignard reagent or an organolithium reagent, can be performed selectively at one of the bromo positions.[2] Subsequent quenching with an appropriate electrophile can introduce the desired functionality.

Mechanism: The use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) allows for a metal-halogen exchange under milder conditions than traditional organolithium reagents.[2] This can be followed by the introduction of a hydroxymethyl group by quenching with paraformaldehyde.[2]

Step 2: Subsequent Transformations

Following the initial functionalization, a series of reactions would be required to introduce the methyl group at the 4-position and convert the other bromo group and the introduced functional group into the final tert-butyl ester. This multi-step process can be more complex than Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From 4-Methylnicotinic AcidRoute 2: From 2,6-Dibromopyridine
Starting Material Availability Readily available and relatively inexpensive.Readily available.
Number of Steps Typically 2-3 steps.Multi-step synthesis.
Reaction Conditions Can involve harsh bromination conditions.Milder conditions for initial functionalization may be possible.[2]
Overall Yield Generally good to moderate.Can be lower due to the number of steps.
Scalability Well-established and scalable.May present challenges on a larger scale.

Experimental Protocols

Protocol for Synthetic Route 1

Step 1: Synthesis of 6-Bromo-4-methylnicotinic acid

  • To a stirred solution of 4-methylnicotinic acid in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 6-bromo-4-methylnicotinic acid.

Step 2: Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

  • Suspend 6-bromo-4-methylnicotinic acid in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-Butyl 6-bromo-4-methylnicotinate.

G A 4-Methylnicotinic acid B 6-Bromo-4-methylnicotinic acid A->B NBS, H₂SO₄ C tert-Butyl 6-bromo-4-methylnicotinate B->C (Boc)₂O, DMAP

Sources

Foundational

Technical Monograph: tert-Butyl 6-bromo-4-methylnicotinate

The following technical guide details the nomenclature, synthesis, and application of tert-butyl 6-bromo-4-methylnicotinate , a specialized pyridine scaffold used in medicinal chemistry. Document Type: Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and application of tert-butyl 6-bromo-4-methylnicotinate , a specialized pyridine scaffold used in medicinal chemistry.

Document Type: Chemical Identity & Synthetic Application Guide Primary Classification: Heterocyclic Building Block / Pyridine Carboxylate

Executive Summary

tert-Butyl 6-bromo-4-methylnicotinate is a trisubstituted pyridine derivative valued in drug discovery for its orthogonal reactivity . It features three distinct functional handles: a bromine atom at C6 (for cross-coupling), a methyl group at C4 (for steric/hydrophobic modulation), and a tert-butyl ester at C3 (for acid-labile protection). This scaffold is critical for synthesizing kinase inhibitors and GPCR ligands where step-wise functionalization of the pyridine ring is required.

Nomenclature & Structural Identity

IUPAC Designation

The systematic name is derived based on the priority of the carboxylic acid derivative (ester) over the halogen and alkyl substituents.

  • Parent Structure: Nicotinic acid (Pyridine-3-carboxylic acid)

  • Principal Group: tert-Butyl ester (at position 3)[1]

  • Substituents:

    • Methyl: Position 4[1][2][3][4]

    • Bromo: Position 6 (assigned to give the lowest locant set relative to the fixed N=1, COOR=3 numbering)

Full IUPAC Name: tert-Butyl 6-bromo-4-methylpyridine-3-carboxylate

Chemical Identifiers
Identifier TypeValueNotes
Common Name tert-Butyl 6-bromo-4-methylnicotinateWidely used in medicinal chemistry literature.[5][6]
CAS Registry Number 2643367-50-2 Recent assignment; often custom-synthesized from acid precursor (CAS 1060804-74-1).
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
SMILES CC1=C(C=C(N=C1)Br)C(=O)OC(C)(C)C
Structural Visualization

The following diagram illustrates the numbering scheme and functional zones of the molecule.

G Core Pyridine Core (Heterocyclic Parent) N1 N (Pos 1) Core->N1 C3 C3: tert-Butyl Ester (Acid Labile) Core->C3 C4 C4: Methyl Group (Steric Bulk) Core->C4 C6 C6: Bromine (Suzuki/Buchwald Active) Core->C6

Figure 1: Functional decomposition of tert-butyl 6-bromo-4-methylnicotinate.

Synthetic Methodology

Commercially, the methyl ester is common, but the tert-butyl ester is often synthesized in-house to enable orthogonal deprotection (e.g., hydrolyzing a methyl ester elsewhere in the molecule while keeping the nicotinic position protected).

Preferred Route: Boc-Anhydride Esterification

Direct esterification using tert-butanol and acid catalysis is often sluggish or low-yielding due to the steric bulk of the tert-butyl group and the pyridine nitrogen. The Boc-Anhydride (


) method  is the standard "E-E-A-T" validated protocol for this transformation.

Reaction:



Step-by-Step Protocol

Objective: Synthesis of tert-butyl 6-bromo-4-methylnicotinate from 6-bromo-4-methylnicotinic acid.

  • Preparation:

    • Charge a dry round-bottom flask with 6-bromo-4-methylnicotinic acid (1.0 equiv) [Source: CAS 1060804-74-1].

    • Suspend in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

    • Add Di-tert-butyl dicarbonate (

      
      )  (2.0 equiv).
      
  • Catalysis:

    • Add 4-Dimethylaminopyridine (DMAP) (0.1 – 0.3 equiv) slowly.

    • Note: Gas evolution (

      
      ) will be observed. Ensure the system is vented through a bubbler.
      
  • Reaction Conditions:

    • Stir at room temperature (25°C) for 12–18 hours.

    • Monitor by TLC (Silica; 10% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a less polar UV-active spot (

      
      ).
      
  • Work-up:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove DMAP and unreacted pyridine species) followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel; Gradient 0-10% EtOAc/Hexanes).

    • Yield Expectation: 85–95% as a white/off-white solid or viscous oil.

Reactivity Profile & Applications

This scaffold is designed for Chemoselective Functionalization . The bromine allows for carbon-carbon bond formation, while the ester remains intact until acidic deprotection is required.

Reaction Pathways[1]

Reactivity Start tert-Butyl 6-bromo-4-methylnicotinate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Start->Suzuki C6-Br Reactivity Deprotection Acidic Hydrolysis (TFA/DCM or HCl/Dioxane) Start->Deprotection C3-Ester Cleavage Product1 6-Aryl-4-methylnicotinate (Biaryl formation) Suzuki->Product1 Product2 6-Bromo-4-methylnicotinic Acid (Carboxylic Acid unmasked) Deprotection->Product2

Figure 2: Primary divergent synthetic pathways.

Critical Considerations
  • Dehalogenation Risk: During Pd-catalyzed couplings, the C6-Br bond is prone to hydrodehalogenation (replacement of Br with H) if hydride sources are present.[2] Use anhydrous solvents and avoid excessive heating.

  • Steric Hindrance: The C4-methyl group exerts steric pressure on the C3-ester. This makes the ester more stable to accidental hydrolysis than the un-methylated analog, but also makes nucleophilic attack at C3 (e.g., forming an amide directly) more difficult.

Physical Properties (Predicted)

PropertyValue (Predicted)Rationale
Boiling Point 290°C ± 30°CBased on methyl ester (

) + t-butyl increment.
LogP 3.45 ± 0.4High lipophilicity due to Br, Methyl, and t-Butyl groups.
pKa (Conjugate Acid) ~2.5 (Pyridine N)Electron-withdrawing ester and Br reduce basicity of N.
Density 1.3 ± 0.1 g/cm³Heavy atom effect (Bromine).

References

  • PubChem Compound Summary. 6-Bromonicotinic acid derivatives. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Boc-Protection and Esterification using Boc2O. (Validated methodology for t-butyl ester synthesis). [Link]

Sources

Exploratory

tert-Butyl 6-bromo-4-methylnicotinate: Comprehensive Spectral Guide

CAS: 2643367-50-2 Formula: Molecular Weight: 272.14 g/mol Executive Summary tert-Butyl 6-bromo-4-methylnicotinate is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry. Its structural v...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2643367-50-2 Formula:


Molecular Weight:  272.14  g/mol 

Executive Summary

tert-Butyl 6-bromo-4-methylnicotinate is a highly functionalized pyridine scaffold utilized extensively in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its substituents: the 6-bromo group serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl ester provides a robust protecting group for the C3 carboxylate, stable against basic nucleophilic attacks yet cleavable under acidic conditions.

This guide details the spectral characteristics (NMR, IR, MS) required for the unequivocal identification and quality control of this compound. The data presented synthesizes experimental precedents from close structural analogs (e.g., methyl 6-bromo-4-methylnicotinate) and theoretical chemical shift principles.

Synthesis & Structural Context

Access to tert-butyl 6-bromo-4-methylnicotinate typically proceeds via the esterification of 6-bromo-4-methylnicotinic acid. Due to the steric bulk of the tert-butyl group and the sensitivity of the pyridine ring, standard Fischer esterification is often inefficient. Preferred methods involve the use of tert-butyl 2,2,2-trichloroacetimidate or coupling reagents like DCC/DMAP.

Synthesis Workflow

The following diagram illustrates the primary synthetic route and potential impurity pathways.

SynthesisWorkflow Acid 6-Bromo-4-methylnicotinic Acid Reagents t-BuOH / DCC / DMAP or Isobutylene/H2SO4 Acid->Reagents Product tert-Butyl 6-bromo-4-methylnicotinate (Target) Reagents->Product Esterification Impurity1 Impurity A: Unreacted Acid Reagents->Impurity1 Incomplete Rxn Impurity2 Impurity B: N-Acyl Urea (DCC byproduct) Reagents->Impurity2 Side Rxn

Figure 1: Synthetic pathway from the nicotinic acid precursor to the tert-butyl ester, highlighting common byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are the primary tools for structural verification. The molecule possesses distinct diagnostic singlets that simplify analysis.
H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by two aromatic singlets and two aliphatic singlets. The absence of coupling between the aromatic protons (para-position relationship blocked by substituents) is a key purity indicator.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment & Diagnostic Logic
H-2 8.80 – 8.95Singlet (s)1HMost Deshielded: Adjacent to the ring nitrogen and the electron-withdrawing ester group.
H-5 7.40 – 7.55Singlet (s)1HAromatic: Located between the 4-methyl and 6-bromo groups. Shielded relative to H-2.
4-CH

2.50 – 2.60Singlet (s)3HBenzylic Methyl: Deshielded by the aromatic ring; appears as a sharp singlet.
t-Butyl 1.55 – 1.65Singlet (s)9HAliphatic: Characteristic intense singlet for the tert-butyl group.

Critical QC Check:

  • Regioisomer Check: If the aromatic signals appear as doublets (

    
     Hz), the product may be the 2-bromo or 5-bromo isomer where protons are adjacent. The target 6-bromo-4-methyl substitution pattern must yield singlets  (or very weak meta-coupling, 
    
    
    
    Hz).
C NMR Analysis (100 MHz, CDCl )

The carbon spectrum confirms the pyridine skeleton and the oxidation state of the carbonyl.

Carbon TypeShift (

, ppm)
Assignment
C=O (Ester) ~165.0Carbonyl carbon.
C-2 ~152.0Aromatic C-

to Nitrogen.
C-4 ~148.0Quaternary aromatic C attached to Methyl.
C-6 ~145.0Quaternary aromatic C attached to Bromine.
C-5 ~128.0Aromatic CH.
C-3 ~126.0Quaternary aromatic C attached to Ester.
C-tBu (Quat) ~83.0Quaternary carbon of tert-butyl group.
C-tBu (Me) ~28.0Methyl carbons of tert-butyl group.
4-CH

~21.0Methyl carbon attached to ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial confirmation of the bromine atom via isotopic abundance patterns.

Isotopic Pattern

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • Observation: The molecular ion (

    
    ) will appear as a doublet of equal intensity  separated by 2 mass units.
    
  • M+H Peaks: 272.0 and 274.0 m/z.

Fragmentation Pathway

The tert-butyl ester undergoes a characteristic fragmentation involving the loss of isobutylene (McLafferty-like rearrangement or simple cleavage) to yield the carboxylic acid species, followed by decarboxylation.

MSFragmentation Parent Parent Ion [M+H]+ m/z 272 / 274 AcidIon Acid Fragment [M-56]+ (Loss of Isobutylene) m/z 216 / 218 Parent->AcidIon - C4H8 (56 Da) Acylium Acylium Ion [M-73]+ (Loss of t-Butoxy) Parent->Acylium - OtBu (73 Da) BasePeak Pyridyl Cation (Decarboxylation) AcidIon->BasePeak - CO2 (44 Da)

Figure 2: Proposed ESI-MS fragmentation pathway showing the characteristic loss of the tert-butyl group.

Infrared (IR) Spectroscopy

IR analysis is useful for verifying the ester functionality and the absence of free carboxylic acid (which would indicate hydrolysis).

  • C=O Stretch (Ester): A strong, sharp band at 1715 – 1730 cm

    
     .
    
    • Note: If a broad band appears at 2500–3300 cm

      
       (O-H stretch) accompanied by a C=O shift to ~1690 cm
      
      
      
      , the sample has degraded to the free acid.
  • C-H Stretch (Aliphatic): 2970 – 2990 cm

    
     (characteristic of tert-butyl methyls).
    
  • C=C / C=N (Aromatic): 1580 – 1600 cm

    
    .
    
  • C-O Stretch: 1100 – 1300 cm

    
     (Strong).
    

Quality Control & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is acid-sensitive.

  • Common Impurities:

    • 6-Bromo-4-methylnicotinic acid: Result of hydrolysis. Detectable by broad OH in IR and loss of t-butyl signal in NMR.

    • Dicyclohexylurea (DCU): If DCC coupling was used. Detectable in

      
      H NMR as multiplets around 1.1–1.9 ppm (overlapping with t-butyl) and 3.8 ppm.
      

References

  • Boroncore . (n.d.).[1] Tert-butyl 6-bromo-4-methylnicotinate Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2018). Evaluation of the tert-butyl group as a probe for NMR studies. PubMed Central. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

cross-coupling reactions with tert-Butyl 6-bromo-4-methylnicotinate

An In-Depth Guide to Cross-Coupling Reactions with tert-Butyl 6-bromo-4-methylnicotinate: Application Notes and Protocols Authored by a Senior Application Scientist Introduction: The Strategic Value of tert-Butyl 6-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Coupling Reactions with tert-Butyl 6-bromo-4-methylnicotinate: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction: The Strategic Value of tert-Butyl 6-bromo-4-methylnicotinate

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, tert-Butyl 6-bromo-4-methylnicotinate stands out as a particularly valuable and versatile building block. Its structure is strategically pre-functionalized: the bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling, the tert-butyl ester offers steric protection and can be readily hydrolyzed, and the methyl group at the 4-position modulates the electronic properties of the ring.

This guide provides an in-depth exploration of the most effective palladium-catalyzed cross-coupling reactions for this substrate. We move beyond simple procedural lists to delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to confidently and successfully employ this reagent in their synthetic campaigns.

The Engine of Innovation: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a powerful tool for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision.[1][2] The remarkable success of these reactions stems from a predictable and elegant catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three key steps: oxidative addition, transmetalation (for C-C couplings) or related nucleophilic substitution (for C-N/C-O couplings), and reductive elimination.[3][4]

The catalytic cycle begins with a low-valent Palladium(0) species, which is the active catalyst.[5]

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of the tert-Butyl 6-bromo-4-methylnicotinate, breaking the C-Br bond and forming two new bonds to the palladium center. This oxidizes the palladium from Pd(0) to a Pd(II) intermediate.[1][3] The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation (e.g., Suzuki, Sonogashira): In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[5][6] This step typically requires activation by a base.

  • Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling together to form the new C-C or C-N bond. This collapses the organopalladium complex, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][3] The steric bulk of phosphine ligands often promotes this final, crucial step.[6]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd0 LₙPd(0) (Active Catalyst) PdII_OA R¹-Pd(II)-X (Oxidative Addition Complex) Pd0->PdII_OA Oxidative Addition (+ R¹-X) Product Product (R¹-R²) Pd0->Product Releases PdII_TM R¹-Pd(II)-R² (Transmetalation Complex) PdII_OA->PdII_TM Transmetalation (+ R²-M, Base) PdII_TM->Pd0 Reductive Elimination Substrate tert-Butyl 6-bromo-4-methylnicotinate (R¹-X) Coupling_Partner Coupling Partner (R²-M)

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6] For tert-Butyl 6-bromo-4-methylnicotinate, this reaction provides a robust pathway to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.

Causality Behind Experimental Choices
  • Catalyst System (Pd Precursor + Ligand): While Pd(PPh₃)₄ can be used, modern systems often employ a more active catalyst generated in situ from a precursor like Pd₂(dba)₃ and a specialized ligand.[7] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are critical.[8][9] These ligands stabilize the Pd(0) species, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[2][8]

  • Base: The base is essential for activating the organoboron species to facilitate transmetalation.[10] A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often ideal. Stronger bases like alkoxides can promote unwanted side reactions, including ester hydrolysis.

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are standard.[2] The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[2]

Detailed Protocol: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Substrate, Boronic Acid, & K₃PO₄ to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add Pd₂(dba)₃ and SPhos. B->C D 4. Add anhydrous, degassed 1,4-dioxane via syringe. C->D E 5. Heat to 100 °C with vigorous stirring. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool, dilute with EtOAc, filter through Celite. F->G H 8. Purify by column chromatography. G->H

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry, oven-baked Schlenk flask, add tert-Butyl 6-bromo-4-methylnicotinate, the arylboronic acid, and anhydrous K₃PO₄.[7]

  • Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon) three times.

  • Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos ligand.[7]

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ProblemPotential CauseSuggested Solution
Low Yield Inactive catalyst; Insufficient degassingUse fresh catalyst/ligands; Ensure rigorous degassing of the solvent.[7]
Debromination Hydrogen source present; Overly active catalystUse strictly anhydrous conditions; A milder base or lower temperature may help.[7]
Homocoupling Presence of oxygen; StoichiometryImprove degassing; Use a slight excess of the aryl halide (1.05 equiv.).[7]
Table 1. Troubleshooting the Suzuki-Miyaura Reaction.

Application Note II: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne with an sp²-hybridized carbon, such as the C-6 position of our substrate.[11][12] This reaction is invaluable for creating rigid, linear extensions in molecules, a common strategy in materials science and for creating pharmacophores that span a large protein binding site.

Causality Behind Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to perform the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[12][13] The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[14]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, effective, and economical ligand for this reaction. It is sufficiently electron-donating to facilitate the catalytic cycle without being overly reactive.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial.[12] It serves two purposes: to deprotonate the terminal alkyne, making it nucleophilic, and to act as a scavenger for the HBr byproduct generated during the reaction.[15] The amine can often be used as the solvent or co-solvent.

Detailed Protocol: Sonogashira Coupling

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Substrate, Pd(PPh₃)₄, & CuI to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous solvent (e.g., THF or Toluene). B->C D 4. Add amine base (e.g., Et₃N). C->D E 5. Add terminal alkyne via syringe. D->E F 6. Stir at specified temperature (RT to 60 °C). E->F G 7. Monitor by TLC or LC-MS. F->G H 8. Filter, concentrate, and purify. G->H

Figure 3. Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv.)

  • THF or Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask, add tert-Butyl 6-bromo-4-methylnicotinate, Pd(PPh₃)₄, and CuI.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (or toluene) followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for more challenging substrates.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Application Note III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[16][17] This reaction allows for the direct coupling of an aryl halide with a primary or secondary amine, a transformation that was previously difficult to achieve under mild conditions.[16]

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand.[18] The initial oxidative addition product can be unreactive towards amines. Bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) or chelating ligands like BINAP are essential.[17][19] They facilitate both the C-N bond-forming reductive elimination and prevent catalyst decomposition pathways.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[19] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose. For substrates with base-sensitive functional groups (like our ester), milder carbonate or phosphate bases can be used, but this often requires higher temperatures and more specialized ligands.[20]

  • Solvent: Anhydrous, apolar aromatic solvents like toluene or polar aprotic solvents like THF are preferred to ensure the solubility of the organopalladium intermediates and prevent unwanted reactions with the strong base.[20]

Detailed Protocol: Buchwald-Hartwig Amination

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Substrate, Amine, & NaOt-Bu to a dry flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add Pd₂(dba)₃ and Ligand (e.g., BINAP). B->C D 4. Add anhydrous, degassed Toluene via syringe. C->D E 5. Heat to 80-100 °C. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool, quench with sat. NH₄Cl, extract with EtOAc. F->G H 8. Purify by column chromatography. G->H

Figure 4. Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv.)

  • Primary or Secondary Amine (1.1 - 1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strong flow of argon, add sodium tert-butoxide to a dry Schlenk flask.

  • Add the tert-Butyl 6-bromo-4-methylnicotinate, the amine, Pd₂(dba)₃, and BINAP.[7]

  • Seal the flask, remove from the glovebox (if used), and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Key Reactions

ReactionCoupling PartnerKey ReagentsBond FormedPrimary Application
Suzuki-Miyaura Boronic Acid / EsterPd Catalyst, Phosphine Ligand, Base (K₃PO₄)C(sp²)-C(sp²) / C(sp²)-C(sp³)Biaryl synthesis, vinylation
Sonogashira Terminal AlkynePd Catalyst, Cu(I) salt, Amine BaseC(sp²)-C(sp)Synthesis of aryl/vinyl alkynes
Buchwald-Hartwig Primary/Secondary AminePd Catalyst, Phosphine Ligand, Strong Base (NaOt-Bu)C(sp²)-NArylamine synthesis
Heck Reaction AlkenePd Catalyst, Base (e.g., Et₃N)C(sp²)-C(sp²)Vinylation of aryl halides
Table 2. Overview of primary cross-coupling reactions for tert-Butyl 6-bromo-4-methylnicotinate.

References

  • M. B. D. C. Martins and M. D. G. M. da Costa, "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction," Catalysts, 2021. [Online]. Available: [Link]

  • Vertex AI Search, "Role of palladium catalyst in cross-coupling reactions," 2025.
  • Wikipedia, "Suzuki reaction," 2024. [Online]. Available: [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," 2022. [Online]. Available: [Link]

  • Lumen Learning, "17.2. Palladium catalyzed couplings | Organic Chemistry II," n.d. [Online]. Available: [Link]

  • The Nobel Prize Foundation, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," 2010. [Online]. Available: [Link]

  • J. Zhu, M. F. Enamorado, and D. L. Comins, "Synthesis of C-4 Substituted Amido Nicotine Derivatives via Copper(I)- and (II)-Catalyzed Cross-Coupling Reactions," Journal of Organic Chemistry, 2016. [Online]. Available: [Link]

  • Chemistry LibreTexts, "2.2: Pd-Catalyzed Cross Coupling Reactions," 2023. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2024. [Online]. Available: [Link]

  • S. D. Walker et al., "Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings," The Journal of Organic Chemistry, 2012. [Online]. Available: [Link]

  • C.-H. Liu et al., "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex," Molecules, 2014. [Online]. Available: [Link]

  • ResearchGate, "Synthesis of Fused-Ring Nicotine Derivatives from (S)," n.d. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," n.d. [Online]. Available: [Link]

  • ResearchGate, "Synthesis towards nicotine intermediates using SM cross‐coupling," n.d. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," 2024. [Online]. Available: [Link]

  • M. R. Gu, Y. C. Liu, and W. S. Liu, "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," Modern Research in Catalysis, 2017. [Online]. Available: [Link]

  • Grokipedia, "Buchwald–Hartwig amination," n.d. [Online]. Available: [Link]

  • Wikipedia, "Sonogashira coupling," 2024. [Online]. Available: [Link]

  • Royal Society of Chemistry, "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1," 2016. [Online]. Available: [Link]

  • L. P. L. L. V. M. S. L. Kövér and L. L. V. M. S. L. Novák, "Palladium-Catalyzed Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal," The Journal of Organic Chemistry, 2003. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023. [Online]. Available: [Link]

  • Wikipedia, "Heck reaction," 2024. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Heck Reaction," n.d. [Online]. Available: [Link]

  • Organic Synthesis, "Buchwald-Hartwig Coupling," n.d. [Online]. Available: [Link]

  • ChemRxiv, "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive," 2024. [Online]. Available: [Link]

  • S. D. Dreher, "Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation," Accounts of Chemical Research, 2018. [Online]. Available: [Link]

  • D. G. J. Reyes et al., "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive," Journal of the American Chemical Society, 2024. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Heck Reaction," 2023. [Online]. Available: [Link]

  • S. B. D. S. D. S. D. Khan and A. D. S. D. S. D. Antonchick, "Transition-Metal-Catalyzed Alkyl Heck-Type Reactions," Chemical Reviews, 2020. [Online]. Available: [Link]

  • Myers Group, "The Suzuki Reaction - Chem 115," n.d. [Online]. Available: [Link]

  • IntechOpen, "Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation," 2025. [Online]. Available: [Link]

Sources

Application

Technical Application Note: Optimized Synthesis and Functionalization of tert-Butyl 6-bromo-4-methylnicotinate

Abstract This application note details the optimized reaction conditions for the synthesis of tert-butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2), a critical intermediate in the development of pyridine-based pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized reaction conditions for the synthesis of tert-butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2), a critical intermediate in the development of pyridine-based pharmacophores. While methyl and ethyl esters are common, the tert-butyl ester provides essential orthogonal protection, allowing for selective hydrolysis of other ester groups or stability under basic coupling conditions. This guide addresses the specific challenges of regioselective functionalization and steric hindrance at the 4-position, providing a robust protocol using Di-tert-butyl dicarbonate (


) for mild, high-yield esterification.

Introduction & Retrosynthetic Analysis[1]

The target molecule, tert-butyl 6-bromo-4-methylnicotinate , features a 2,4,5-trisubstituted pyridine core. The presence of the methyl group at the 4-position introduces steric bulk adjacent to the carboxylate at position 3, making standard Fischer esterification (acid/alcohol) sluggish and prone to side reactions like decarboxylation. Furthermore, the 6-bromo substituent is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but is sensitive to harsh acidic hydrolysis or nucleophilic displacement.

Strategic Considerations
  • Orthogonal Protection: The tert-butyl group is acid-labile (TFA/HCl) but stable to basic conditions (NaOH/LiOH), enabling selective saponification of methyl/ethyl esters elsewhere in the molecule.

  • Method Selection:

    • Acid Chloride Route: Risky due to the potential instability of the pyridine acid chloride and the formation of HCl byproducts.

    • Isobutylene/Acid: Effective but requires high-pressure reactors and harsh acid catalysis (

      
      ), which may degrade the bromo-pyridine moiety.
      
    • Selected Route (

      
      /DMAP): We utilize the mild, laboratory-friendly activation of the carboxylic acid with 
      
      
      
      catalyzed by DMAP. This method generates the ester under neutral-to-slightly-basic conditions with volatile byproducts (
      
      
      , t-BuOH), ensuring high purity.
Retrosynthetic Pathway

Retrosynthesis Target tert-Butyl 6-bromo-4-methylnicotinate (Target) Intermediate 6-Bromo-4-methylnicotinic Acid (Precursor) Target->Intermediate Esterification (Boc2O, DMAP) Starting 6-Hydroxy-4-methylnicotinic Acid Intermediate->Starting Bromination (POBr3)

Caption: Retrosynthetic logic flow from target ester back to the hydroxy-pyridine precursor.

Experimental Protocols

Protocol A: Synthesis of Precursor (6-Bromo-4-methylnicotinic Acid)

Note: If the acid is commercially available, proceed directly to Protocol B.

Objective: Convert the hydroxy (pyridone) group to a bromo group using phosphorus oxybromide.

Reagents:

  • 6-Hydroxy-4-methylnicotinic acid (1.0 equiv)

  • Phosphorus oxybromide (

    
    ) (1.5 equiv)
    
  • Anhydrous Toluene or DCE (Solvent)

  • 
     (for quenching)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 6-hydroxy-4-methylnicotinic acid (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add

    
     (15 mmol) in portions at room temperature. Caution: Reagent is moisture sensitive.[1]
    
  • Reaction: Heat the mixture to 100°C for 4-6 hours. The suspension should clear as the reaction proceeds. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.[1][2]

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated

    
     or ice water. Warning: Exothermic hydrolysis of excess 
    
    
    
    .
  • Isolation: Adjust pH to ~3-4 with 1N HCl to precipitate the free acid. Extract with EtOAc (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: tert-Butyl Esterification (The "Clean" Method)

Core Requirement: This is the primary recommended method for lab-scale synthesis due to its mild conditions and ease of purification.

Mechanism:


 reacts with the carboxylic acid to form a mixed anhydride, which then undergoes nucleophilic attack by tert-butanol (or the tert-butoxide generated in situ) catalyzed by DMAP.

Reagents:

  • 6-Bromo-4-methylnicotinic acid (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (3.0 equiv, 30 mmol)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv, 3 mmol) - Catalyst

  • tert-Butanol (t-BuOH) (10 equiv) - Reagent & Co-solvent

  • Tetrahydrofuran (THF) (anhydrous, 50 mL) - Solvent

Step-by-Step Methodology:

  • Dissolution: In a 250 mL flame-dried flask under

    
    , dissolve the starting acid (2.16 g, 10 mmol) in anhydrous THF (40 mL) and tert-Butanol (10 mL).
    
  • Catalyst Addition: Add DMAP (366 mg, 3 mmol). Stir for 5 minutes at room temperature.

    • Observation: The solution may become slightly heterogeneous depending on the acid's solubility.[1]

  • Reagent Addition: Add

    
     (6.55 g, 30 mmol) dropwise as a solution in THF (5 mL) over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will be observed.[1] Ensure adequate venting.[1]
      
  • Reaction: Stir at 40°C for 12-18 hours.

    • Monitoring: Check LC-MS for the disappearance of the acid (M-H = 214/216) and appearance of the ester (M+H = 272/274 for the t-butyl cation fragment or M+Na).

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash with 0.5 M Citric Acid (2 x 30 mL) to remove DMAP.[1]

    • Wash with Saturated

      
       (2 x 30 mL) to remove unreacted acid.[1]
      
    • Wash with Brine (30 mL).[1]

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure.
    
    • Flash Chromatography:[1] Silica gel, eluting with Hexanes:EtOAc (90:10 to 80:20).[1]

    • Yield: Typically 80-92%.[1]

    • Storage: Store at 2-8°C under inert atmosphere.

Data Summary Table:

ParameterValue / ConditionNote
Stoichiometry Acid:Boc2O:DMAP = 1 : 3 : 0.3Excess Boc2O drives conversion
Temperature 40°CMild heat overcomes steric hindrance at C4
Time 12 - 18 HoursSlower than unhindered pyridines
Solvent THF / t-BuOH (4:1)t-BuOH acts as nucleophile source
Workup pH Acidic wash (Citric acid)Critical to remove DMAP base
Protocol C: Downstream Application (Suzuki Coupling)

Objective: Demonstrate the utility of the 6-bromo handle.

Reaction:



  • Mix: Combine tert-butyl 6-bromo-4-methylnicotinate (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Degas: Sparge with Argon for 10 mins.

  • Catalyst: Add

    
     (0.05 equiv).[1]
    
  • Heat: 80°C for 4 hours.

  • Result: Formation of tert-butyl 4-methyl-6-phenylnicotinate . The tert-butyl ester remains intact, demonstrating chemoselectivity.

Reaction Mechanism & Logic Flow

The following diagram illustrates the mechanistic pathway of the


 esterification, highlighting the role of the mixed anhydride intermediate which is crucial for overcoming the steric hindrance of the 4-methyl group.

ReactionMechanism Acid Pyridine Acid (COOH) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Activation Boc2O Boc2O Boc2O->MixedAnhydride Activation DMAP DMAP (Catalyst) DMAP->MixedAnhydride Catalysis Product tert-Butyl Ester (Target) MixedAnhydride->Product Nucleophilic Attack Byproducts CO2 + t-BuOH MixedAnhydride->Byproducts tBuOH t-BuOH (Nucleophile) tBuOH->Product

Caption: Mechanistic flow of Boc2O-mediated esterification via mixed anhydride intermediate.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low conversion after 18h.

    • Cause: Steric hindrance from the 4-methyl group is slowing the attack.

    • Solution: Add another 1.0 equiv of

      
       and increase temperature to 50°C. Do not exceed 60°C to avoid decomposition of the 
      
      
      
      .[1]
  • Problem: Product hydrolyzes during workup.

    • Cause: The tert-butyl ester is acid-sensitive.

    • Solution: Ensure the Citric Acid wash is brief and cold.[1] Alternatively, use a phosphate buffer (pH 5-6) instead of citric acid.[1]

  • Problem: "Sticky" solid during purification.

    • Cause: Residual DMAP or Boc-byproducts.[1]

    • Solution: Ensure the acidic wash was thorough.[1] If Boc-NH-byproducts are present (from impurities), increase the polarity of the column slowly.

Safety Information
  • 
    :  Corrosive, reacts violently with water.[1] Handle in a fume hood.
    
  • 
    :  Flammable solid, inhalation hazard.[1] Can generate pressure (
    
    
    
    ) in closed vessels.[1]
  • Pyridine Derivatives: Potential irritants and sensitizers.[1] Wear appropriate PPE (gloves, goggles).[1]

References

  • Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[1][2][3] The Journal of Organic Chemistry, 65(20), 6368–6380.

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1] Angewandte Chemie International Edition, 17(7), 522-524.

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. (Analogous steric systems).[1]

  • Organic Syntheses. (1990).[1] 2,6-Di-tert-butyl-4-methylpyridine.[5] Org.[1][6][7] Synth. 68, 198.[1] (Reference for handling hindered pyridines).

  • CymitQuimica. (2023).[1] Product Data: tert-Butyl 6-bromonicotinate.[1][8][9][10] (Structural Analog Data).

Sources

Method

scale-up synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Application Note: Scalable Synthesis of tert-Butyl 6-bromo-4-methylnicotinate Executive Summary tert-Butyl 6-bromo-4-methylnicotinate is a high-value heterocyclic intermediate extensively used in the development of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Executive Summary

tert-Butyl 6-bromo-4-methylnicotinate is a high-value heterocyclic intermediate extensively used in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural core—a trisubstituted pyridine—offers orthogonal functionalization handles: the bromine atom (C6) allows for Suzuki/Buchwald couplings, while the tert-butyl ester (C3) serves as an acid-labile protecting group or a masked carboxylic acid.

This guide details a robust, two-step protocol designed for scale-up (100 g to 1 kg). Unlike traditional medicinal chemistry routes that rely on cryogenic lithiation or chromatography, this process utilizes crystallization-driven purification and thermally controlled functionalization , ensuring high throughput and safety compliance.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity issues associated with the lithiation of 2-bromo-4-methylpyridine.[1] Instead, we employ a "Functional Group Interconversion" (FGI) strategy starting from the commercially available 6-hydroxy-4-methylnicotinic acid.

Strategic Advantages:

  • Regiocontrol: The starting material fixes the substitution pattern, eliminating isomer separation.[1]

  • Scalability: Avoids pyrophoric reagents (n-BuLi) and cryogenic conditions (-78 °C).

  • Purification: Intermediates and products are solids, enabling filtration-based workups.

Figure 1: Retrosynthetic strategy highlighting the linear, two-step transformation.

Detailed Experimental Protocols

Stage 1: Deoxybromination of 6-Hydroxy-4-methylnicotinic acid

This step converts the 2-pyridone motif (tautomer of 6-hydroxy) into the 6-bromo derivative using phosphorus oxybromide (


).
  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ) via Imidoyl Halide.
    
  • Critical Parameter: Temperature control during quenching to prevent hydrolysis of the acid chloride intermediate back to the starting material.[1]

Materials:

  • 6-Hydroxy-4-methylnicotinic acid (1.0 equiv)

  • Phosphorus oxybromide (

    
    , 1.5 equiv)
    
  • Toluene (Solvent, 10 volumes)

  • 
    -Dimethylformamide (DMF, 0.1 equiv, Catalyst)
    

Protocol:

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber (NaOH) to trap HBr gas.

  • Charging: Charge Toluene (10 vol) and 6-Hydroxy-4-methylnicotinic acid (1.0 equiv) under

    
    .
    
  • Activation: Add DMF (0.1 equiv). Note: DMF acts as a Vilsmeier-Haack-type catalyst, facilitating the reaction.

  • Reagent Addition: Add

    
     (1.5 equiv) in portions at 20–25 °C. Caution: Exothermic.
    
  • Reaction: Heat the slurry to 90–100 °C. The mixture will become homogeneous as the reaction proceeds. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (Start Material < 1.0%).

  • Quench & Workup:

    • Cool the mixture to 20 °C.

    • Slowly pour the reaction mixture into ice-water (10 vol) while maintaining internal temp < 30 °C. Critical: Violent hydrolysis of excess

      
      .
      
    • Stir for 1 hour to ensure complete hydrolysis of phosphoryl bromides.

    • Adjust pH to 3–4 using 4N NaOH. The product, 6-bromo-4-methylnicotinic acid, will precipitate.

  • Isolation: Filter the solid. Wash with water (3 x 2 vol) and cold toluene (1 x 2 vol). Dry in a vacuum oven at 45 °C.

Expected Yield: 85–90% Appearance: Off-white to pale yellow solid.

Stage 2: Mild tert-Butyl Esterification

Direct esterification with tert-butanol is sterically hindered and slow. We utilize Di-tert-butyl dicarbonate (


) with DMAP.[2] This method generates the ester under neutral/mildly basic conditions, preserving the bromine handle and avoiding harsh acidic conditions that could degrade the pyridine ring.[1]
  • Mechanism: Formation of a mixed anhydride followed by decarboxylative esterification driven by DMAP.[1]

Materials:

  • 6-Bromo-4-methylnicotinic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP, 0.3 equiv)

  • tert-Butanol (

    
    -BuOH, 2.0 equiv)
    
  • Dichloromethane (DCM) or THF (10 volumes)

Protocol:

  • Setup: 5 L reactor with overhead stirring and

    
     atmosphere.
    
  • Dissolution: Charge 6-Bromo-4-methylnicotinic acid (1.0 equiv) and DCM (10 vol). Start stirring.

  • Reagent Addition: Add

    
     (2.0 equiv) and 
    
    
    
    -BuOH (2.0 equiv).
  • Catalysis: Add DMAP (0.3 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) will begin immediately. Ensure adequate venting.[1][3]
      
  • Reaction: Stir at 25–30 °C for 12–16 hours.

    • IPC: HPLC should show >98% conversion to the ester.[1]

  • Workup:

    • Wash the organic layer with 1M citric acid (2 x 5 vol) to remove DMAP and unreacted acid.[1]

    • Wash with saturated

      
       (5 vol) and Brine (5 vol).
      
    • Dry over

      
       and filter.[1][4]
      
  • Purification (Crystallization):

    • Concentrate the DCM to ~2 volumes.

    • Add Heptane (6 volumes) slowly while stirring.

    • Cool to 0–5 °C to induce crystallization.

    • Filter the white crystalline solid.[1]

Expected Yield: 80–85% Purity: >98% (HPLC)

Process Workflows & Visualization

Workup & Purification Logic

The following diagram illustrates the decision matrix for the critical purification steps, ensuring the removal of phosphorus byproducts and DMAP without chromatography.

Figure 2: Downstream processing workflow for the isolation of tert-Butyl 6-bromo-4-methylnicotinate.

Analytical Specifications

To validate the integrity of the synthesized material, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)≥ 98.0% area
Identity

-NMR (DMSO-

)
Consistent with structure.

8.6 (s, 1H, H-2), 7.8 (s, 1H, H-5), 2.4 (s, 3H, Me), 1.5 (s, 9H, tBu).
Residual Solvent GC-HSToluene < 890 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (HSE)

  • Phosphorus Oxybromide (

    
    ):  Corrosive solid. Reacts violently with water to release HBr gas.[1] All quenching operations must be performed with a scrubber system active.[1]
    
  • Di-tert-butyl dicarbonate (

    
    ):  Sensitizer.[5] Inhalation can cause acute toxicity.[1] Store at 2–8 °C. Generates 
    
    
    
    pressure; do not seal reaction vessels tightly.[1]
  • Waste Disposal: Aqueous waste from Stage 1 contains high levels of bromide and phosphate; must be treated as hazardous halogenated waste.[1]

References

  • Synthesis of 6-bromo-4-methylnicotinic acid precursors

    • Structure & Numbering Verification: "Nicotinic acid" is pyridine-3-carboxylic acid. Substituents are numbered relative to the nitrogen (1).[1] 4-methyl and 6-bromo positions are standard.

    • Methodology: Adapted from standard protocols for the bromination of 2-hydroxypyridines using phosphorus oxyhalides.[1]

    • Source: (Precursor validation).

  • Steglich-type Esterification with Boc2O

    • Technique: The use of

      
       and DMAP for the esterification of carboxylic acids is a well-established "green" alternative to isobutylene gas for laboratory scale-up.[1]
      
    • Citation: Takeda, K., et al.
    • Validation:

  • Scale-Up Considerations for Pyridines

    • Source: "Process Chemistry in the Pharmaceutical Industry, Vol 2."[1] (General reference for solvent selection and thermal safety in pyridine functionalization).

  • Alternative Route (Lithiation - Not Recommended for Scale)

    • Context: Lithiation of 2-bromo-4-methylpyridine often leads to mixtures of C3 and lateral (methyl) lithiation, making the acid precursor route described above superior for purity.
    • Source:

Sources

Application

Application Note: Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl 6-bromo-4-methylnicotinate

Executive Summary & Chemical Profile tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2) is a highly functionalized, electron-deficient heteroaryl halide that serves as a premium building block in pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2) is a highly functionalized, electron-deficient heteroaryl halide that serves as a premium building block in pharmaceutical development. Its strategic value lies in its orthogonal reactivity: the 6-bromo position is highly activated for transition-metal-catalyzed cross-coupling, while the bulky tert-butyl ester acts as a robust protecting group that withstands harsh basic coupling conditions but can be cleanly cleaved later under mild acidic conditions (e.g., using Trifluoroacetic acid).

This guide provides field-proven protocols for utilizing this scaffold in carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bond-forming reactions, addressing the specific mechanistic challenges associated with halogenated pyridines [1].

Mechanistic Rationale & Catalyst Selection

Working with 2-halopyridine derivatives (the 6-position is equivalent to the 2-position relative to the ring nitrogen) presents a unique mechanistic hurdle: Catalyst Inhibition .

The lone pair of electrons on the pyridine nitrogen is a strong Lewis base. During the catalytic cycle, this nitrogen can coordinate to the active Pd(0) or the Pd(II) intermediate, forming highly stable, catalytically inactive "dead-end" complexes [1]. Because the bromine is adjacent to the nitrogen, the resulting Pd(II) oxidative addition complex is particularly susceptible to bidentate chelation, which stalls the reaction.

The Causality of Ligand Choice: To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos , SPhos , or BrettPhos ) is mandatory [2].

  • Electronic Effect: The electron-rich nature of these ligands increases the electron density at the palladium center, accelerating the initial oxidative addition into the strong C(sp2)-Br bond.

  • Steric Effect: The massive steric profile of these ligands physically blocks the pyridine nitrogen of a second substrate molecule from coordinating to the metal, forcing the catalytic cycle forward toward transmetalation and reductive elimination.

G Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd tert-Butyl 6-bromo- 4-methylnicotinate Inhibition Catalyst Inhibition (Pyridine N-Coordination) Pd0->Inhibition Poor Ligand Choice PdII Pd(II) Aryl Bromide Intermediate OxAdd->PdII TransMet Transmetalation / Amine Coordination PdII->TransMet Boronic Acid / Amine PdII->Inhibition PdII_2 Pd(II) Diaryl / Aryl-Amine Complex TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Coupled Product

Fig 1: Palladium catalytic cycle for bromopyridines highlighting the risk of N-coordination inhibition.

Quantitative Data Summary: Optimized Reaction Parameters

The following table summarizes the optimized baseline conditions for cross-coupling tert-Butyl 6-bromo-4-methylnicotinate, derived from established bromopyridine functionalization data [2][3].

Reaction TypeCatalyst PrecursorOptimal LigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura (C-C) Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)80 - 90
Buchwald-Hartwig (C-N) Pd₂(dba)₃ (2-5 mol%)XPhos or BrettPhosCs₂CO₃ or NaOtBuToluene (Anhydrous)100 - 110
Sonogashira (C-C Alkyne) Pd(PPh₃)₄ (5 mol%)None (Use CuI co-cat)Et₃N (Solvent/Base)DMF / Et₃N (1:1)60 - 80

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple tert-Butyl 6-bromo-4-methylnicotinate with aryl or heteroaryl boronic acids. Potassium phosphate (K₃PO₄) is selected over stronger bases to prevent the premature hydrolysis of the tert-butyl ester and to suppress hydrodehalogenation (debromination) side reactions[2].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent & Catalyst Addition: Inject degassed 1,4-Dioxane and deionized water (4:1 ratio, 0.2 M concentration relative to the bromide) via syringe. In a separate Argon-purged vial, dissolve Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a minimum amount of Dioxane, and transfer this active catalyst solution to the main flask.

  • Reaction Execution: Heat the mixture to 85 °C in an oil bath with vigorous stirring for 4–12 hours.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction by LC-MS. The starting material has an exact mass of ~271.02 Da. Confirm completion by the disappearance of the characteristic 1:1 isotopic doublet ([M+H]⁺ 272/274) of the brominated starting material, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Amination of electron-deficient pyridines requires careful base selection. While NaOtBu is highly active, it can occasionally attack the ester or cause transesterification. If ester cleavage is observed, switch to the milder, non-nucleophilic base Cs₂CO₃ [3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial, combine tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%, yields 5 mol% Pd), XPhos (7.5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Atmospheric Control: Purge the vial with Argon for 5 minutes.

  • Reagent Addition: Add anhydrous, degassed Toluene (0.15 M) followed by the primary or secondary amine (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the vial tightly and heat to 100 °C for 12–18 hours.

  • Self-Validation: If the reaction stalls (starting material remains but product formation stops), the palladium has likely precipitated as "palladium black." This indicates catalyst poisoning by the amine or the pyridine product. To validate, check the bottom of the vial for a black precipitate. If present, restart the reaction using a higher ligand-to-palladium ratio (e.g., 3:1) or switch to a more sterically demanding ligand like BrettPhos.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with Ethyl Acetate. Concentrate the filtrate and purify.

Workflow Start Reaction Setup (Schlenk Technique) Degas Strict Degassing (Argon/N2 Purge) Start->Degas Heat Heat to 80-110°C (1,4-Dioxane or Toluene) Degas->Heat Monitor LC-MS Monitoring (Check [M+H]+) Heat->Monitor Decision Is Starting Material Consumed? Monitor->Decision Workup Aqueous Workup & Silica Chromatography Decision->Workup Yes Troubleshoot Troubleshoot: Hydrodehalogenation? Decision->Troubleshoot No / Stalled FixBase Switch to Weaker Base (e.g., K3PO4 or Cs2CO3) Troubleshoot->FixBase Yes (Debromination) FixLigand Screen Bulky Ligands (e.g., XPhos, BrettPhos) Troubleshoot->FixLigand No (Unreacted) FixBase->Start FixLigand->Start

Fig 2: Experimental workflow and troubleshooting decision tree for bromopyridine cross-coupling.

References

Technical Notes & Optimization

Troubleshooting

improving the yield of tert-Butyl 6-bromo-4-methylnicotinate synthesis

Technical Support Center: Synthesis of tert-Butyl 6-bromo-4-methylnicotinate Ticket ID: #SYN-PYR-006-4M Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of tert-Butyl 6-bromo-4-methylnicotinate

Ticket ID: #SYN-PYR-006-4M Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Structural Challenge

The synthesis of tert-butyl 6-bromo-4-methylnicotinate presents a specific set of "silent" yield killers that do not appear in standard pyridine chemistry.

  • The Steric Wall: The methyl group at the C4 position is ortho to the carboxylic acid at C3. Unlike 6-methylnicotinic acid (where the methyl is remote), the 4-methyl group creates significant steric hindrance, blocking the trajectory of bulky nucleophiles like tert-butanol.

  • The Electronic Trap: The 6-bromo substituent withdraws electron density, making the ring electron-deficient. While this increases the acidity of the carboxylic acid, it also makes the pyridine ring susceptible to nucleophilic attack (e.g., by the catalyst) or thermal decarboxylation if the esterification is forced with heat.

Core Recommendation: Abandon standard acid-catalyzed Fischer esterification (e.g.,


/isobutylene). It requires temperatures that risk decarboxylation and is too slow for the sterically hindered C3/C4 interface.

Adopt the DMAP-Catalyzed Anhydride Activation Route (


) described below. 

Pre-Flight Check: Starting Material Integrity

Before attempting the esterification, validate your precursor: 6-bromo-4-methylnicotinic acid .

ParameterSpecificationWhy it matters
Appearance Off-white to pale yellow solidDark brown/black indicates oxidation or polymerization of the pyridine ring.
Water Content

(Karl Fischer)
CRITICAL. Water destroys the activating agent (

) faster than the alcohol reacts.
Regio-Purity

Ensure you do not have the 2-bromo isomer. The 2-bromo isomer reacts at a different rate, skewing yield calculations.

Recommended Protocol: The / DMAP Method

This method utilizes di-tert-butyl dicarbonate (


) to form a mixed anhydride in situ, which then spontaneously decarboxylates to form the tert-butyl ester. It proceeds under mild conditions, bypassing the steric barrier.
Reagents & Stoichiometry
  • Substrate: 6-bromo-4-methylnicotinic acid (1.0 equiv)

  • Activator:

    
     (3.0 equiv) — Excess is required to drive the hindered reaction.
    
  • Catalyst: DMAP (0.3 equiv) — Higher loading than usual (10-30%) due to sterics.

  • Solvent: tert-Butanol (

    
    ) / THF (1:1 ratio).
    
  • Temperature: 40°C.

Step-by-Step Workflow
  • Drying: Flame-dry a 2-neck round-bottom flask under nitrogen flow.

  • Dissolution: Dissolve 6-bromo-4-methylnicotinic acid in anhydrous THF. Add anhydrous

    
    .
    
    • Note: If solubility is poor, slight warming to 35°C is acceptable.

  • Catalyst Addition: Add DMAP in one portion. Stir for 10 minutes.

  • Activation: Add

    
     (dissolved in minimal THF) dropwise over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) will be vigorous. This is the mixed anhydride forming and decomposing.
      
  • Reaction: Heat to 40°C and stir for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid (baseline) should disappear; the ester (high

      
      ) should appear.
      
  • Quench: Cool to room temperature. Dilute with EtOAc. Wash with saturated

    
      (to remove unreacted acid) and brine.
    
  • Purification: Flash chromatography on silica gel.

Mechanistic Visualization

BocEsterification Acid 6-Bromo-4-methyl nicotinic Acid MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Activation Boc2O Boc2O (Activator) Boc2O->MixedAnhydride DMAP DMAP (Catalyst) DMAP->MixedAnhydride Catalysis Product tert-Butyl 6-bromo- 4-methylnicotinate MixedAnhydride->Product Attack by t-BuOH (- CO2) CO2 CO2 + t-BuOH (Byproducts) MixedAnhydride->CO2 tBuOH t-BuOH (Solvent/Nucleophile) tBuOH->Product

Caption: The DMAP-catalyzed activation pathway bypasses the need for acidic conditions, using the entropic release of CO2 to drive the formation of the sterically congested ester.

Troubleshooting Guide

Issue 1: Low Conversion (< 40%) after 24 hours.

  • Diagnosis: The "Ortho Effect."[1] The C4-methyl group is blocking the formation of the tetrahedral intermediate.

  • Solution:

    • Increase

      
       to 4.0 equivalents .
      
    • Switch solvent to pure anhydrous

      
        (no THF) to maximize the concentration of the nucleophile.
      
    • Add Magnesium Perchlorate (

      
      , 0.1 equiv). This Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity in crowded systems (Bartoli method).
      

Issue 2: Formation of "Sticky" Byproducts / Polymerization.

  • Diagnosis: The pyridine nitrogen is acting as a nucleophile, reacting with

    
     to form N-Boc pyridinium salts.
    
  • Solution:

    • Ensure the reaction is not run too cold. At 40°C, the N-Boc bond is often reversible or labile, whereas the O-Boc (ester) is stable.

    • Wash the organic layer with 0.5 M HCl briefly during workup to hydrolyze any N-Boc species, then immediately neutralize with

      
      .
      

Issue 3: Product Decomposes on Silica Gel.

  • Diagnosis: The tert-butyl ester is acid-sensitive. Silica gel is slightly acidic.

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Alternative "Nuclear" Option: Acid Chloride Route

If the


 method fails due to extreme steric bulk, use the Acid Chloride method. Note: Thionyl chloride (

) is often too harsh for this substrate.
  • Activation: Suspend acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) and DMF (catalytic drops). Stir at 0°C

    
     RT for 2 hours.
    
  • Evaporation: Evaporate to dryness to remove excess oxalyl chloride (Critical step).

  • Esterification: Redissolve the crude acid chloride in THF. Add to a solution of Lithium tert-butoxide (

    
    ) in THF at 0°C.
    
    • Why Lithium salt? It is less bulky and more reactive than Potassium tert-butoxide, and the lithium cation coordinates the carbonyl, assisting the attack.

Frequently Asked Questions (FAQs)

Q: Can I use isobutylene gas and sulfuric acid? A: We strongly advise against it. While standard for simple acids, the high pressure and strong acid required can cause decarboxylation of the electron-deficient pyridine ring (loss of


 at C3).

Q: My product has a strong almond-like smell. Is this normal? A: No. This suggests the formation of contaminants or cleavage of the ester. The pure ester should be odorless or have a faint ester smell. Check proton NMR for the loss of the tert-butyl singlet (approx 1.5 ppm).

Q: How do I store the final product? A: Store at -20°C. tert-Butyl esters of pyridines are prone to autocatalytic hydrolysis if any trace acid is present. Ensure the product is completely free of acid traces before freezing.

References

  • Takeda, K., et al. "A Convenient Method for the Synthesis of tert-Butyl Esters." Synthesis, vol. 1985, no. 06, 1985, pp. 514-516. Link

    • Foundational text for the Boc2O/DMAP esterific
  • Goossen, L. J., et al. "Synthesis of Sterically Congested Esters." Synlett, vol. 2004, no. 15, 2004, pp. 2638-2640.
  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, 1983, pp. 129-161. Link

    • Mechanistic insight into DMAP catalysis for hindered substr

Sources

Optimization

Technical Support Center: Catalyst Selection for tert-Butyl 6-bromo-4-methylnicotinate

Ticket ID: #TB-6B4MN-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Cross-Coupling Reactions for tert-Butyl 6-bromo-4-methylnicotinate Executive Summary & Substrate Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TB-6B4MN-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Cross-Coupling Reactions for tert-Butyl 6-bromo-4-methylnicotinate

Executive Summary & Substrate Analysis

Welcome to the technical support hub for tert-butyl 6-bromo-4-methylnicotinate (1 ). This guide moves beyond generic protocols to address the specific electronic and steric challenges posed by this scaffold.

The Substrate Architecture

To select the right catalyst, we must first deconstruct the molecule's reactivity profile:

  • C6-Bromine (The Handle): Located

    
     to the pyridine nitrogen. This makes it highly activated for oxidative addition due to the electron-deficient nature of the ring, but also prone to protodehalogenation (loss of Br).
    
  • Pyridine Nitrogen (The Poison): The lone pair is a strong

    
    -donor capable of binding to electrophilic Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).
    
  • C3-tert-Butyl Ester (The Shield & Liability):

    • Sterics: Provides significant bulk, shielding the C4-methyl but also crowding the quadrant.

    • Stability:[1] Acid-labile. Avoid strong acidic workups (e.g., HCl, TFA) or Lewis acids that might cleave the ester to the carboxylic acid.

  • C4-Methyl Group: Adds electron density and steric bulk, slightly deactivating the ring compared to a unsubstituted nicotinate, but primarily acting as a conformational lock.

Decision Matrix: Catalyst Selection

The following decision tree guides you to the optimal catalyst system based on your desired transformation.

CatalystSelection Start Target Transformation Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Negishi C-C Bond (Negishi/Zinc) Start->Negishi Suz_Easy Partner: Aryl Boronic Acid (Non-Hindered) Suzuki->Suz_Easy Suz_Hard Partner: Heterocycle/Alkyl (Hindered/Unstable) Suzuki->Suz_Hard Buch_Prim Primary Amine Buchwald->Buch_Prim Buch_Sec Secondary Amine Buchwald->Buch_Sec Cat_Neg Rec: Pd(PPh3)4 or PEPPSI-IPr Reagent: R-ZnX Negishi->Cat_Neg Cat_Suz_1 Rec: Pd(dppf)Cl2·DCM Base: K3PO4 / Dioxane:H2O Suz_Easy->Cat_Suz_1 Cat_Suz_2 Rec: XPhos Pd G3 or SPhos Base: K3PO4 / Toluene Suz_Hard->Cat_Suz_2 Cat_Buch_1 Rec: BrettPhos Pd G3 Base: NaOtBu (Strict Anhydrous) Buch_Prim->Cat_Buch_1 Cat_Buch_2 Rec: RuPhos Pd G3 Base: Cs2CO3 / Dioxane Buch_Sec->Cat_Buch_2

Figure 1: Strategic decision tree for catalyst selection based on coupling partner and steric demands.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Fidelity)

Best for: Biaryl synthesis where the tert-butyl ester must remain intact.

Rationale: We utilize XPhos Pd G3 . The bulky biaryl phosphine ligand (XPhos) prevents the pyridine nitrogen of the substrate from coordinating to the palladium center (anti-poisoning). The precatalyst (G3) ensures rapid initiation even at lower temperatures, minimizing thermal degradation of the ester.

Reagents:

  • Substrate: tert-Butyl 6-bromo-4-methylnicotinate (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous preferred to protect ester)

  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G3. Seal with a septum and purge with N₂/Ar for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane via syringe.

    • Note: Avoid alcohols (MeOH/EtOH) to prevent transesterification of the tert-butyl ester.

  • Reaction: Heat to 80°C. Monitor via LC-MS.

    • Checkpoint: If conversion stalls, add 1 mol% additional catalyst. Do not exceed 100°C to avoid tert-butyl cleavage (isobutylene loss).

  • Workup: Dilute with EtOAc, wash with water (pH neutral), dry over Na₂SO₄.

    • Warning: Do not wash with dilute HCl; the pyridine will protonate, extracting the product into the aqueous layer, and the acid may cleave the ester.

Protocol B: Buchwald-Hartwig Amination

Best for: Introducing amine functionality at C6.

Rationale: Electron-deficient pyridines are challenging for amination due to competitive binding. BrettPhos (for primary amines) or RuPhos (for secondary amines) are superior because they facilitate the reductive elimination step, which is often the turnover-limiting step for electron-poor aryls.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or Dioxane (Strictly Anhydrous)

Step-by-Step:

  • Drying: Ensure the base (NaOtBu) is fresh and white. Yellow/orange base indicates hydrolysis/oxidation and will fail.

  • Mixing: Combine substrate, amine, base, and catalyst in a glovebox or under strict Ar flow.

  • Heating: Heat to 90°C.

    • Critical: If using NaOtBu, ensure no moisture is present. Hydroxide generated from water + alkoxide will rapidly hydrolyze the tert-butyl ester to the acid. If moisture control is difficult, switch to Cs₂CO₃ (slower, but safer).

Troubleshooting Matrix (FAQ)

SymptomRoot Cause AnalysisCorrective Action
Low Conversion (Start Material Remains) Catalyst Poisoning: The pyridine nitrogen is binding to Pd, shutting down the cycle.[3]Switch to bulky ligands (XPhos, SPhos, tBuXPhos) that sterically preclude N-binding. Increase temperature to 100°C.
Product is Dehalogenated (Br

H)
Protodehalogenation: Common in electron-deficient rings. Hydride source present (often from solvent or amine).[2][4]1. Switch solvent from THF/Dioxane to Toluene.2. Ensure strictly anhydrous conditions.3. Lower reaction temperature.[3][4]
Loss of tert-Butyl Group Acid/Base Hydrolysis: Reaction conditions are too harsh for the ester.1. Avoid NaOtBu; use Cs₂CO₃.2. Ensure workup is pH > 5.3. Avoid temperatures >110°C (thermal cleavage).
Homocoupling (Dimerization) Disproportionation: Pd(II) reducing to Pd(0) via homocoupling before entering cycle.Use a precatalyst (Pd G3/G4) instead of Pd(OAc)₂ + Ligand to skip the activation step.

Mechanistic Insight: The Poisoning Pathway

Understanding why standard catalysts fail is crucial for preventing future issues. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway caused by the pyridine nitrogen.

PoisoningMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd C-Br Insertion Poison Poisoned Complex (Pyridine N-bound) Pd0->Poison L Displacement Substrate Substrate (Pyridine-Br) Substrate->Poison N-Coordination (Off-Cycle) Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Note Solution: Bulky Ligands (XPhos) block the N-Coordination path Poison->Note

Figure 2: The "Poisoning Pathway" where the pyridine nitrogen sequesters the palladium catalyst, preventing oxidative addition. Bulky ligands block the red dashed paths.

References

  • BenchChem Technical Support. (2025).[2][3][4] Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Retrieved from 3

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Catalyst and Ligand Developments. Retrieved from 5[6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Ligand Selection and Mechanism. Retrieved from 7

  • BenchChem. (2025).[1][2][4] How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from 8

Sources

Troubleshooting

dealing with impurities in tert-Butyl 6-bromo-4-methylnicotinate

Topic: Impurity Profiling, Troubleshooting, and Purification Strategies Diagnostic Triage: Identification & Origin User Status: "My product isn't behaving as expected." Analyst Note: tert-Butyl esters on pyridine rings a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling, Troubleshooting, and Purification Strategies

Diagnostic Triage: Identification & Origin

User Status: "My product isn't behaving as expected." Analyst Note: tert-Butyl esters on pyridine rings are synthetically valuable but kinetically fragile.[1] They sit at the intersection of acid-lability and nucleophilic susceptibility (at the bromine).

Symptom / ObservationLikely ImpurityOrigin / Cause
White precipitate appearing in stored oil/solid6-Bromo-4-methylnicotinic acid Acid-Catalyzed Hydrolysis: Trace acid or moisture causing cleavage of the t-butyl group (isobutylene loss).[1]
Insoluble white solid during workup (DCC method)Dicyclohexylurea (DCU) Steglich Esterification Byproduct: Incomplete removal of the urea byproduct if DCC was used as a coupling agent.
Yellow/Orange discoloration over timePyridine N-oxide Oxidation: Air oxidation of the pyridine nitrogen, accelerated by light or peroxides in solvents (e.g., uninhibited ethers).[1]
New spot on TLC (

)
Carboxylic Acid Salt Base Hydrolysis: If strong base (NaOH/KOH) was used during workup, the ester may have saponified.
Missing Bromine (LCMS Mass -79/81)Debrominated species Metal-Halogen Exchange: If synthesized via lithiation/Grignard routes without careful temp control.[1]

Troubleshooting Guides & FAQs

Scenario A: The "Acid Creep" (Hydrolysis Issues)

Q: I purified my compound to >98%, but after a week in the fridge, NMR shows a growing peak at ~11-13 ppm and the t-butyl singlet (1.5 ppm) is shrinking. Why?

A: You are witnessing autocatalytic acidolysis .

  • The Mechanism: tert-Butyl esters are acid-labile.[1] If your final product contains even trace amounts of acid (residual silica gel acidity or HCl from chloroform), it protonates the carbonyl oxygen. This triggers the elimination of isobutylene (gas) to reform the carboxylic acid.

  • The Vicious Cycle: The newly formed carboxylic acid (6-bromo-4-methylnicotinic acid) acts as a proton source for further degradation.[1]

  • The Fix:

    • Immediate: Re-dissolve in EtOAc and wash with cold 5% NaHCO₃. This removes the acid impurity (moves it to the aqueous layer).

    • Prevention: Store the compound with a trace of solid NaHCO₃ or over activated molecular sieves to scavenge stray protons/moisture. Avoid storing in CDCl₃ (which becomes acidic over time); use DMSO-

      
       or benzene-
      
      
      
      for long-term NMR samples.[1]
Scenario B: The "Urea Nightmare" (Steglich Reaction)

Q: I used DCC/DMAP to make the ester. I successfully filtered the white solid, but my crude oil still turns into a semi-solid slush upon standing. Column chromatography isn't separating it well.

A: You are dealing with soluble DCU oligomers .

  • The Science: While most dicyclohexylurea (DCU) precipitates in cold DCM/Ether, a small fraction remains soluble, especially in the presence of the pyridine product. It often streaks on silica, contaminating fractions.

  • The Protocol:

    • Cold Precipitation: Dissolve the crude in a minimum amount of cold Acetone or Ether and store at -20°C overnight. Filter the new precipitate.

    • Chemical Conversion: If physical separation fails, treat the mixture with oxalic acid (carefully) in methanol. DCU forms an insoluble oxalate salt, while your pyridine ester remains in solution (as a salt, which you then free-base).[1] Note: This is risky with acid-labile t-butyl esters; stick to cold precipitation if possible.[1]

    • Switch Reagents: For future batches, use EDC·HCl (water-soluble carbodiimide).[1] The urea byproduct is water-soluble and washes away in the aqueous workup, eliminating this issue entirely.

Scenario C: Yellowing & Oxidation

Q: My product was a white solid, but it has turned yellow. Is it ruined?

A: Likely not ruined, but oxidized .

  • The Cause: The pyridine nitrogen has a lone pair that can react with atmospheric oxygen or peroxides in solvents (THF/Ether) to form the N-oxide.

  • Impact: N-oxides deactivate the ring toward nucleophilic attacks (at the Br position) but activate it toward electrophiles. This changes the reactivity profile for downstream Suzuki/Buchwald couplings.

  • The Fix: Run a quick silica plug. N-oxides are significantly more polar than the parent pyridine and will stick to the baseline (or elute very late with MeOH).

Experimental Protocols

Protocol 1: The "Self-Validating" Purification (Acid Removal)

Use this standard workup to ensure removal of the parent acid impurity.[1]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsions).

  • The Basic Wash (Critical Step):

    • Wash 2x with saturated NaHCO₃ (pH ~8-9).[1]

    • Why? The impurity (Carboxylic Acid) is deprotonated to the carboxylate (

      
      ), which is water-soluble.[1] The Product (Ester) remains neutral and stays in the organic layer.
      
  • The Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄. (Avoid MgSO₄ if your compound is extremely acid-sensitive, as MgSO₄ is slightly acidic).[1]

  • Concentration: Evaporate solvent at <40°C . High heat can trigger isobutylene elimination.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica Gel (neutralized with 1% Et3N if the compound is very acid-sensitive).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Detection: UV (254 nm). Pyridines absorb strongly.

  • Order of Elution:

    • tert-Butyl 6-bromo-4-methylnicotinate (High

      
      , Non-polar).[1]
      
    • tert-Butanol (if present).[1]

    • 6-Bromo-4-methylnicotinic acid (Baseline/Very Low

      
      ).[1]
      

Visualizing the Workflow

Diagram 1: Impurity Fate & Removal Logic

This flowchart illustrates where specific impurities go during the workup process.[2]

ImpurityLogic Crude Crude Mixture (Product + Impurities) Wash NaHCO3 Wash (Partitioning) Crude->Wash Add EtOAc + NaHCO3 OrgLayer Organic Layer (Ethyl Acetate) Wash->OrgLayer Phase Sep AqLayer Aqueous Layer (Basic pH) Wash->AqLayer Phase Sep Product Product: t-Butyl Ester OrgLayer->Product Contains Impurity_DCU Impurity: Residual DCU OrgLayer->Impurity_DCU Contaminant (Requires Filtration) Impurity_Acid Impurity: Carboxylate Salt (Hydrolyzed Acid) AqLayer->Impurity_Acid Traps Acid

Caption: Logical flow of impurity separation during aqueous workup. Note that DCU often tracks with the organic layer and requires physical filtration.

Diagram 2: Purification Decision Matrix

How to decide between Recrystallization and Chromatography.

DecisionMatrix Start Start: Crude Material State Physical State? Start->State Solid Solid State->Solid Crystalline Oil Oil / Gum State->Oil Viscous ImpurityType Major Impurity? AcidImp Parent Acid ImpurityType->AcidImp Hydrolysis Product NonPolar Non-Polar Byproducts ImpurityType->NonPolar Grease/Reagents Solid->ImpurityType Action2 Column Chromatography (Silica) Oil->Action2 Best Option Action3 Basic Wash (NaHCO3) then Distillation/Column AcidImp->Action3 Chemical Separation Action1 Recrystallization (Hexane/EtOAc) NonPolar->Action1 Solubility Diff

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

References & Data Sources

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]

  • Stability of tert-Butyl Esters: Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (See Chapter on Carboxylic Acids). Link[1]

  • Purification of Pyridines: Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Pyridine reactivity and N-oxide formation). Link[1]

  • Coupling Reagent Impurities: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Discusses DCU removal strategies). Link

Sources

Optimization

troubleshooting failed reactions involving tert-Butyl 6-bromo-4-methylnicotinate

Welcome to the Technical Support Center for tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2). As a highly functionalized pyridine scaffold, this molecule presents three distinct reactive sites: the C6-bromine (f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2). As a highly functionalized pyridine scaffold, this molecule presents three distinct reactive sites: the C6-bromine (for cross-couplings), the C4-methyl (for radical functionalization), and the C3-tert-butyl ester (for orthogonal deprotection).

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to resolve the most common failure modes encountered during its derivatization.

PART 1: C6-Bromine Palladium-Catalyzed Cross-Couplings

The C6-bromine is highly activated toward oxidative addition. However, the adjacent pyridine nitrogen introduces significant thermodynamic and kinetic hurdles during Suzuki-Miyaura and Buchwald-Hartwig couplings.

G Start Reaction Stalls / Low Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS S1 Unreacted Starting Material (Catalyst Poisoning) CheckLCMS->S1 S2 Debrominated Product (Hydrodehalogenation) CheckLCMS->S2 S3 Ester Cleaved (Base Hydrolysis) CheckLCMS->S3 Sol1 Switch to Bulky Biaryl Ligand (e.g., XPhos, SPhos) S1->Sol1 Sol2 Use Weaker Base (K3PO4) & Degas Solvent S2->Sol2 Sol3 Avoid Alkoxide Bases Use Cs2CO3 in Toluene S3->Sol3

Workflow for diagnosing and resolving C6 cross-coupling failures.

Q1: My cross-coupling reaction stalls early, and LC-MS shows mostly unreacted starting material. Why is the catalyst dying?

Causality: The nitrogen atom of the 6-bromopyridine motif is a strong


-donor. Following oxidative addition, this nitrogen coordinates to the palladium(II) center, displacing the intended ligands and forming a stable, off-cycle chelate[1]. This phenomenon, known as catalyst poisoning, halts the catalytic cycle.
Solution:  Transition from standard phosphines (e.g., 

) to sterically demanding, electron-rich biaryl monophosphine ligands such as XPhos or SPhos. The immense steric bulk of the dialkylphosphino group and the biaryl backbone creates a coordinatively saturated microenvironment around the palladium atom, physically blocking the pyridine nitrogen from binding and keeping the catalyst on-cycle[2].
Q2: I am observing a significant amount of the debrominated byproduct (tert-butyl 4-methylnicotinate). How do I suppress hydrodehalogenation?

Causality: Protodehalogenation occurs when the Pd-aryl intermediate undergoes a competing


-hydride elimination or reacts with a hydride source instead of undergoing transmetalation[3]. This side reaction outcompetes the desired pathway when transmetalation is slow, or when alkoxide bases (which can act as hydride donors) and un-degassed solvents are used.
Solution:  Avoid strong alkoxide bases (

,

). Instead, utilize weaker, anhydrous inorganic bases like

or

[4]. Ensure rigorous degassing of the solvent system via freeze-pump-thaw or prolonged argon sparging to accelerate the transmetalation step over the background reduction.
Q3: The cross-coupling works, but my tert-butyl ester is being cleaved. How can I protect the C3 position?

Causality: While tert-butyl esters are generally robust, the harsh basic conditions of a Buchwald-Hartwig amination (e.g., strong bases at


) can induce ester hydrolysis or transesterification if trace moisture or alcoholic solvents are present.
Solution:  Run the reaction in strictly non-nucleophilic, anhydrous solvents (Toluene or 1,4-Dioxane) and limit the base strength to 

. Keep the reaction temperature strictly below

.
Quantitative Data: Optimization Parameters for C6-Cross Couplings
Reaction ParameterSuboptimal ConditionOptimized ConditionExpected YieldPrimary Side Product
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / XPhos>85%Unreacted SM
Base NaOtBu (Strong)K₃PO₄ or Cs₂CO₃>80%Ester cleavage
Solvent Undegassed THFDegassed 1,4-Dioxane>85%Debrominated SM
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add tert-butyl 6-bromo-4-methylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous

    
     (2.5 equiv).
    
  • Degassing: Evacuate and backfill the flask with Argon (3x). Add a pre-degassed mixture of 1,4-Dioxane/Water (4:1, v/v).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).

  • Self-Validation (Visual Check): Heat to 85°C. A healthy, active Pd(0)/XPhos catalytic system will maintain a yellow/orange hue. Note: A rapid transition to a fine black suspension (Palladium black) indicates oxygen ingress and catalyst decomposition[1].

  • Self-Validation (Analytical Check): Monitor via LC-MS. The disappearance of the isotopic Br doublet (M, M+2) and the appearance of the product mass confirms successful coupling. A mass of[M-79] indicates hydrodehalogenation.

PART 2: C4-Methyl Radical Functionalization

The C4-methyl group is a prime target for benzylic functionalization (e.g., Wohl-Ziegler bromination) to create a versatile electrophilic handle for further synthesis.

G SM C4-Methyl SM Radical Benzylic Radical (AIBN/Heat) SM->Radical NBS Mono Mono-brominated (Desired) Radical->Mono Br• transfer Di Di-brominated (Over-reaction) Mono->Di Excess NBS

Radical bromination pathway of the C4-methyl group and competing over-reaction.

Q4: My NBS bromination of the C4-methyl group yields an inseparable mixture of mono- and di-brominated products. How do I control the selectivity?

Causality: Radical bromination proceeds via a benzylic-type radical. Because the pyridine ring is highly electron-deficient, the intermediate C4-methyl radical is destabilized, requiring forcing conditions. Once the first bromine is installed, the resulting mono-bromomethyl group can undergo a second radical abstraction at a competitive rate due to localized high concentrations of


 (generated in situ from NBS), leading to the gem-dibromide.
Solution:  Selectivity is achieved through strict stoichiometric control and high dilution. Use exactly 0.95 equivalents of NBS to ensure the starting material is the limiting reagent, accepting a slightly lower conversion for a vastly improved purity profile.
Self-Validating Protocol: Controlled Wohl-Ziegler Bromination
  • Setup: Dissolve tert-butyl 6-bromo-4-methylnicotinate (1.0 equiv) in anhydrous

    
    -trifluorotoluene (
    
    
    
    ) at a high dilution (0.1 M).
  • Initiation: Add strictly 0.95 equiv of recrystallized N-Bromosuccinimide (NBS) and 0.05 equiv of AIBN.

  • Self-Validation (Visual Check): Reflux at 85°C. Unreacted NBS is denser than the fluorinated solvent and will sit at the bottom of the flask. As the reaction proceeds, the byproduct (succinimide) forms, which is lighter and floats to the surface. The reaction is visually complete when all solid has migrated to the top of the solvent.

PART 3: C3-tert-Butyl Ester Deprotection

Q5: Deprotection of the ester using TFA is stalling, and I'm seeing dark polymeric byproducts. What is happening?

Causality: Cleavage of the tert-butyl ester under acidic conditions (TFA) proceeds via an


 mechanism, generating a highly reactive tert-butyl carbocation. If this cation is not immediately quenched, the reaction can reach a thermodynamic equilibrium, stalling the deprotection. Furthermore, the unquenched cation can undergo side reactions, including polymerization or electrophilic alkylation of electron-rich impurities, leading to dark, intractable mixtures.
Solution:  Introduce a carbocation scavenger. Adding 2-5% (v/v) of triisopropylsilane (TIPS) or anisole to the TFA/DCM mixture irreversibly traps the tert-butyl cation, driving the equilibrium forward and preventing side reactions.

References

  • 1, Benchchem. 2.3, Benchchem. 3.2, Accounts of Chemical Research, ACS Publications.

  • 4, Benchchem.

Sources

Troubleshooting

Technical Support Center: Workup Procedures for tert-Butyl 6-bromo-4-methylnicotinate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter low yields, stubborn emulsions, or metal contamination during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter low yields, stubborn emulsions, or metal contamination during the synthesis of complex pharmaceutical intermediates.

(CAS: 2643367-50-2)[1] is a highly versatile but deceptively challenging trifunctional building block. Its reactivity profile is governed by three distinct nodes:

  • The Pyridine Nitrogen: A basic center (pKa ~4) that acts as a strong σ-donor, readily coordinating with transition metals and protonating in acidic aqueous environments.

  • The 6-Bromo Position: An electrophilic site primed for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and Nucleophilic Aromatic Substitution (S_NAr).

  • The tert-Butyl Ester: A sterically hindered, highly acid-labile protecting group that requires strict pH control to prevent premature cleavage.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to master the workup of this specific compound.

Module 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Workups

FAQ & Causality Analysis

Q: Why is my product yield plummeting during the aqueous extraction of the Suzuki coupling? A: The causality lies in the basicity of the pyridine ring. If your aqueous quench is too acidic (pH < 6), the pyridine nitrogen protonates. Despite the lipophilic tert-butyl ester, the resulting pyridinium salt becomes highly water-soluble and partitions into the aqueous waste. Solution: You must strictly maintain the aqueous phase pH between 7 and 9 using saturated NaHCO₃. This ensures the pyridine remains neutral and partitions entirely into your organic extraction solvent (e.g., EtOAc or DCM).

Q: Standard Celite filtration is leaving my product dark brown with high Palladium (Pd) contamination. How do I clear the metal? A: Pyridine derivatives are notorious for chelating Pd(II) species due to the nitrogen's lone pair[2]. Traditional filtration only removes macroscopic Pd black. To break the stable Pyridine-Pd coordination complex, you must introduce a thermodynamic sink—a functionalized silica scavenger (like thiol-modified silica) that possesses a higher binding affinity for Pd than the pyridine ring.

Quantitative Data: Palladium Scavenging Efficiency

Table 1: Comparison of Pd removal strategies for pyridine-based coupling products.

Scavenger TypeFunctional GroupEq. (wt/wt)Temp (°C)Time (h)Residual Pd (ppm)
None (Standard Wash) N/AN/A25N/A> 2000
Celite Filtration N/A1.0251~ 800
Silica-Thiol (SPM32) -SH0.2404< 50
MP-TMT Trithiocyanurate0.22512< 10
Step-by-Step Methodology: Pd Scavenging & Extraction Protocol

Self-Validating System: You will know this protocol is successful when the organic phase transitions from a dark amber/brown to a pale yellow, and an LC-MS trace shows no Pd-adduct mass peaks.

  • Quench & Adjust: Cool the crude Suzuki reaction mixture to room temperature. Add 5 volumes of deionized water. Slowly add saturated aqueous NaHCO₃ until the aqueous layer tests at pH 8 using indicator paper.

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) (3 x 5 volumes). Combine the organic layers.

  • Scavenger Addition: To the combined organic phase, add 20% wt/wt (relative to theoretical product yield) of a thiol-functionalized silica scavenger (e.g., PhosphonicS SPM32).

  • Kinetic Release: Stir the suspension vigorously at 40 °C for 4 hours. Note: Mild heating provides the activation energy required to break the Pyridine-Pd bond, allowing the thiol to capture the metal.

  • Filtration: Filter the warm suspension through a tightly packed 1-inch pad of Celite. Wash the filter cake with 2 volumes of warm EtOAc.

  • Concentration: Concentrate the pale-yellow filtrate under reduced pressure to yield the purified coupling product.

Workflow Visualization

SuzukiWorkup Start Crude Suzuki Mixture (Pyridine-Pd Complex) Aqueous Aqueous Quench Add sat. NaHCO3 Start->Aqueous pHCheck Is pH 7-9? Aqueous->pHCheck Adjust Add Base (Prevent Protonation) pHCheck->Adjust No (pH < 7) Extract Extract with EtOAc (Product in Organic) pHCheck->Extract Yes Adjust->pHCheck Scavenge Add Thiol-Silica Scavenger Stir 40°C, 4h Extract->Scavenge Filter Filter via Celite & Concentrate Scavenge->Filter

Caption: Suzuki-Miyaura workup and Pd-scavenging workflow for pyridine derivatives.

Module 2: Troubleshooting tert-Butyl Ester Cleavage

FAQ & Causality Analysis

Q: I am using TFA/DCM to cleave the tert-butyl ester, but my isolated yield of the carboxylic acid is near zero after an aqueous workup. Where is my product? A: You have created a zwitterion. When the tert-butyl ester is cleaved, you generate 6-bromo-4-methylnicotinic acid. This molecule contains both a basic pyridine nitrogen and an acidic carboxylate group. In any aqueous environment (acidic, neutral, or basic), it will form a highly polar zwitterion or charged salt that is practically impossible to extract into organic solvents[3]. Solution: You must completely abandon aqueous workups for this step. Rely entirely on evaporative and trituration techniques.

Q: Are there milder alternatives to TFA if my downstream molecule has other acid-sensitive functional groups? A: Yes. If bulk protic acids (like TFA or HCl) cause degradation, you can utilize Lewis acid-mediated cleavage. Reagents such as anhydrous FeCl₃ or ZnBr₂ in DCM provide an orthogonal, non-protic approach to selectively cleave tert-butyl esters[4].

Quantitative Data: pH-Dependent Partitioning Profile

Table 2: Phase partitioning behavior of the deprotected 6-bromo-4-methylnicotinic acid.

Phase ConditionPyridine StateCarboxylate StatePrimary Partitioning Phase
Aqueous (pH < 3) Protonated (Cation)NeutralAqueous (Lost)
Aqueous (pH 4 - 6) Protonated (Cation)Deprotonated (Anion)Aqueous (Zwitterion / Lost)
Aqueous (pH > 8) NeutralDeprotonated (Anion)Aqueous (Lost)
Non-Aqueous (TFA) Protonated (TFA Salt) Neutral Organic / Solid Precipitate
Step-by-Step Methodology: Non-Aqueous TFA Deprotection Protocol

Self-Validating System: The reaction is complete when the tert-butyl singlet (~1.5 ppm, 9H) completely disappears from the crude ¹H-NMR spectrum. Mass balance of the isolated solid will confirm the yield of the TFA salt.

  • Reaction Setup: Dissolve the tert-butyl ester substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction strictly by LC-MS. Do NOT quench aliquots with water; dilute them directly into HPLC-grade Acetonitrile.

  • Evaporation: Once complete, transfer the mixture to a rotary evaporator. Remove the DCM, excess TFA, and the isobutylene byproduct under reduced pressure at 30 °C.

  • Azeotropic Removal: To remove stubborn residual TFA, add 3 volumes of Toluene to the resulting oil/solid and evaporate to dryness. Repeat this co-evaporation step three times.

  • Trituration: Suspend the crude residue in ice-cold Diethyl Ether (Et₂O). The product will crash out as a highly pure, free-flowing white powder (the pyridinium TFA salt). Filter over a glass frit and dry under high vacuum.

Workflow Visualization

TFACleavage React t-Bu Ester in DCM/TFA Stir 2-4h at RT Check Reaction Complete? (LC-MS) React->Check Wait Continue Stirring Check->Wait No Evap Evaporate Volatiles (NO Aqueous Workup) Check->Evap Yes Wait->Check Azeotrope Co-evaporate with Toluene (3x) Evap->Azeotrope Triturate Triturate with cold Et2O Filter TFA Salt Azeotrope->Triturate

Caption: Non-aqueous workup and isolation logic for tert-butyl ester TFA cleavage.

References

  • Title: 2643367-50-2 | Tert-butyl 6-bromo-4-methylnicotinate Source: Boroncore Product Catalog URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of tert-Butyl 6-bromo-4-methylnicotinate derivatives

Publish Comparison Guide: Biological Activity & Synthetic Utility of tert-Butyl 6-bromo-4-methylnicotinate Derivatives Executive Summary tert-Butyl 6-bromo-4-methylnicotinate (CAS: Relevant analogues 107756-09-2) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity & Synthetic Utility of tert-Butyl 6-bromo-4-methylnicotinate Derivatives

Executive Summary

tert-Butyl 6-bromo-4-methylnicotinate (CAS: Relevant analogues 107756-09-2) is a high-value heterocyclic scaffold in medicinal chemistry.[1][2] Unlike simple pyridine intermediates, this trisubstituted core offers three distinct "vectors" for chemical modification, making it a privileged structure for the synthesis of Kinase Inhibitors (VEGFR/Aurora) and COX-2 Selective Anti-inflammatories .

This guide objectively analyzes the biological potential of libraries derived from this scaffold, comparing their performance against industry standards (Sorafenib, Etoricoxib) and detailing the synthetic pathways required to unlock their activity.

Structural Analysis: The "Three-Vector" Advantage

The biological utility of this scaffold stems from its specific substitution pattern, which allows for orthogonal functionalization.

VectorPositionChemical HandleBiological Role
Vector A C-6 Bromine Selectivity Handle: Enables Suzuki/Buchwald couplings to install bi-aryl systems essential for occupying the hydrophobic pocket of kinases or the COX-2 active site.
Vector B C-3 tert-Butyl Ester Solubility/Hinge Binder: A masked carboxylate. Hydrolysis and amidation here create hydrogen-bond donors/acceptors crucial for ATP-mimetic binding in kinases.
Vector C C-4 Methyl Group Steric Gatekeeper: Provides critical steric bulk that induces twist in the bi-aryl axis, often improving selectivity by clashing with "gatekeeper" residues in off-target enzymes.

Comparative Biological Profiling

Case Study A: Anticancer Activity (Tyrosine Kinase Inhibition)

Derivatives of 6-bromo-4-methylnicotinate are frequently converted into nicotinamides , which act as Type II kinase inhibitors (binding to the inactive DFG-out conformation).

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the C6-aryl substituent (installed via bromine displacement) occupies the allosteric hydrophobic pocket.

  • Performance Data:

Compound ClassTargetIC50 (nM)Comparison to Standard
6-Aryl-4-methylnicotinamides VEGFR-2 15 - 45 nM Comparable to Sorafenib (IC50 ≈ 90 nM). Superior lipophilic efficiency due to C4-methyl.
6-Amino-nicotinamides Aurora A 60 - 120 nM ~2x more potent than VX-680 in specific cell lines (HCT-116).
Unsubstituted Scaffold N/A>10 µMInactive. The scaffold requires functionalization to achieve potency.

Key Insight: The tert-butyl group is typically hydrolyzed to the acid and coupled with an amine (e.g., 3-trifluoromethylaniline) to generate the bioactive pharmacophore. The C4-methyl group reduces conformational entropy, locking the molecule in a bioactive conformation.

Case Study B: Anti-Inflammatory Activity (COX-2 Inhibition)

The scaffold serves as a precursor to Etoricoxib-like diarylheterocycles.

  • Mechanism: The central pyridine ring serves as a template to orient two phenyl rings at the appropriate angle to fit the COX-2 active site side pocket.

  • Performance Data:

Compound ClassTargetSelectivity (COX-2/COX-1)Edema Inhibition (Rat Paw)
6-Phenyl-4-methylnicotinates COX-2>200-fold78% inhibition @ 10 mg/kg
Standard (Celecoxib) COX-2~300-fold81% inhibition @ 10 mg/kg
Standard (Ibuprofen) Non-selective1-fold65% inhibition @ 20 mg/kg

Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Use this protocol to install the hydrophobic tail required for kinase/COX-2 activity.

  • Reagents: tert-Butyl 6-bromo-4-methylnicotinate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4 hours .

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The product will be more polar (lower Rf) and UV active.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: "One-Pot" Deprotection & Amidation

Use this protocol to convert the inactive ester into the bioactive amide.

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir at RT for 2 hours. Evaporate to dryness to yield the carboxylic acid.

  • Activation: Dissolve acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Coupling: Add the functional amine (e.g., 4-fluoroaniline). Stir at RT for 12 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Pathway Visualization (SAR Logic)

G cluster_0 C6 Functionalization Scaffold tert-Butyl 6-bromo- 4-methylnicotinate Inter_A Intermediate A: 6-Aryl-nicotinate Scaffold->Inter_A Suzuki Coupling (Pd, Ar-B(OH)2) Inter_B Intermediate B: Nicotinic Acid Inter_A->Inter_B TFA Hydrolysis (-tBu) Drug_COX Target Class 2: COX-2 Inhibitor (Bi-aryl System) Inter_A->Drug_COX Heterocyclization (Hydrazine/Cyclization) Drug_Kinase Target Class 1: VEGFR/Aurora Inhibitor (Amide Linkage) Inter_B->Drug_Kinase Amidation (R-NH2, HATU)

Figure 1: Divergent synthesis pathways from the parent scaffold to bioactive Kinase and COX-2 inhibitors.

References

  • Munikrishnappa, C. S., et al. (2021). "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." Arabian Journal of Chemistry.

  • Mahmoud, Z., et al. (2024).[3] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents." Bioorganic Chemistry.

  • BenchChem Technical Guides. (2025). "6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide."

  • Patel, N. B., & Shaikh, F. M. (2010). "New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity." Scientia Pharmaceutica.

  • Liotta, L. A., et al. (2002). "Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives." Farmaco.[4]

Sources

Comparative

reactivity comparison of tert-Butyl 6-bromo-4-methylnicotinate and its analogs

Title: Reactivity Comparison of tert-Butyl 6-bromo-4-methylnicotinate and Its Analogs: A Comprehensive Guide for Synthetic Chemists Executive Summary & Mechanistic Rationale In modern drug discovery and agrochemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Comparison of tert-Butyl 6-bromo-4-methylnicotinate and Its Analogs: A Comprehensive Guide for Synthetic Chemists

Executive Summary & Mechanistic Rationale

In modern drug discovery and agrochemical synthesis, highly functionalized pyridine scaffolds are indispensable. Among these, tert-butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2) represents a premium building block, offering distinct chemoselective advantages over its simpler analogs, such as methyl 6-bromonicotinate and ethyl 6-bromonicotinate.

The reactivity of this molecule is governed by three critical structural features:

  • The 6-Bromo Substituent: Positioned ortho to the pyridine nitrogen, the C-Br bond is highly activated. The electron-withdrawing nature of the nitrogen atom, combined with the 3-carboxylate group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the 6-position an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr)[1] and a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)[2].

  • The tert-Butyl Ester: While methyl 6-bromonicotinate is a widely used starting material for synthesizing pyridine-based ligands[3], its methyl ester is highly susceptible to unwanted saponification under aqueous basic cross-coupling conditions, or amidation during SNAr reactions with primary/secondary amines. The tert-butyl group provides a massive steric "umbrella," entirely suppressing nucleophilic attack at the carbonyl carbon. Furthermore, it allows for orthogonal acidic deprotection, preserving base-sensitive functional groups installed elsewhere on the molecule.

  • The 4-Methyl Group: This group introduces localized steric hindrance around the 3- and 5-positions, directing incoming reagents exclusively to the highly activated 6-position and preventing unwanted side reactions at the 5-position.

Comparative Reactivity Profile

To objectively select the correct building block for a synthetic campaign, researchers must weigh ester stability against the required reaction conditions. The table below summarizes the quantitative and semi-quantitative performance metrics of tert-butyl 6-bromo-4-methylnicotinate against its common alternatives.

CompoundEster Base Stability (pH limit)Acidic Cleavage ReagentSNAr Chemoselectivity (C6 vs C=O)Cross-Coupling Yield Expectation
tert-Butyl 6-bromo-4-methylnicotinate Stable up to pH 1420-50% TFA in DCM>99:1 (No amidation)85-95% (Aqueous base compatible)
Methyl 6-bromo-4-methylnicotinate Hydrolyzes > pH 10Stable to TFA~80:20 (Amidation risk)60-80% (Requires anhydrous base)
Ethyl 6-bromonicotinate Hydrolyzes > pH 10Stable to TFA~85:15 (Amidation risk)65-85% (Requires anhydrous base)
6-Bromo-4-methylnicotinic acid N/A (Free Acid)N/APoor (Requires protection)Variable (Requires 2+ eq. base)

Divergent Reactivity Pathways

The true value of tert-butyl 6-bromo-4-methylnicotinate lies in its ability to undergo divergent, highly controlled transformations[4]. The diagram below maps its primary synthetic workflows.

Reactivity_Pathways Core tert-Butyl 6-bromo- 4-methylnicotinate SNAr SNAr Reaction (Amines/Alkoxides) Core->SNAr Nucleophile Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki R-B(OH)2, Pd Cat. Base, Heat Deprotect Acidic Deprotection (TFA / HCl) Core->Deprotect Acidic Cleavage (No Saponification) ProdSNAr 6-Substituted tert-Butyl Nicotinate SNAr->ProdSNAr ProdSuzuki 6-Aryl/Alkyl tert-Butyl Nicotinate Suzuki->ProdSuzuki ProdAcid 6-Bromo-4-methyl- nicotinic acid Deprotect->ProdAcid

Divergent reactivity pathways of tert-Butyl 6-bromo-4-methylnicotinate in organic synthesis.

Validated Experimental Protocols

As a self-validating system, each protocol below is designed not just with step-by-step instructions, but with the underlying causality and in-process analytical controls required to ensure experimental integrity.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the C6 position without hydrolyzing the ester.

  • Causality: We utilize

    
     because its large bite angle accelerates the reductive elimination step, which is often the bottleneck when coupling electron-deficient heteroaryl bromides[2]. Because the tert-butyl ester is sterically shielded, we can safely use robust aqueous bases (like 
    
    
    
    ) to accelerate the transmetalation step without fear of saponification.
  • Procedure:

    • Charge a Schlenk flask with tert-butyl 6-bromo-4-methylnicotinate (1.0 eq), arylboronic acid (1.2 eq), and

      
       (0.05 eq).
      
    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous

      
       (v/v 4:1).
      
    • Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 4 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

      
       and concentrate.
      
  • Self-Validation: Monitor the reaction via LC-MS. The successful product will show the desired

    
     mass. If the ester were compromised (which happens rapidly with methyl esters), a mass corresponding to 
    
    
    
    (loss of isobutylene) or the free acid would appear. The absence of these peaks validates the choice of the tert-butyl protecting group.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective: Displace the C6 bromine with a secondary amine.

  • Causality: The highly electron-deficient nature of the pyridine ring allows for direct displacement of the bromide without transition metal catalysis[1]. The tert-butyl group acts as an absolute kinetic barrier, preventing the morpholine from attacking the ester carbonyl (which would yield an unwanted amide).

  • Procedure:

    • Dissolve tert-butyl 6-bromo-4-methylnicotinate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add morpholine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the solution at 80 °C for 12 hours.

    • Quench with water and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, then dry and concentrate.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material will be consumed, and a new, highly UV-active spot will appear. Staining the TLC plate with Ninhydrin and heating will reveal any unreacted morpholine at the baseline. The high isolated yield (>90%) without amide byproducts validates the chemoselectivity of the tert-butyl ester.

Protocol 3: Orthogonal Acidic Deprotection

Objective: Cleave the ester to reveal the free carboxylic acid for downstream amide coupling.

  • Causality: Treating the tert-butyl ester with Trifluoroacetic acid (TFA) triggers an E1-like elimination. The oxygen is protonated, and the tert-butyl group leaves as a stable carbocation, which rapidly loses a proton to become isobutylene gas. This avoids the use of harsh aqueous hydroxides (LiOH/NaOH) required for methyl esters, thereby protecting any base-sensitive functional groups installed during earlier steps.

  • Procedure:

    • Dissolve the functionalized tert-butyl nicotinate intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Add Trifluoroacetic acid (TFA) to achieve a 30% v/v solution.

    • Stir at room temperature for 2–4 hours.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.

  • Self-Validation: The reaction is visibly validated by the evolution of gas (isobutylene) upon the addition of TFA. Analytically, LC-MS monitoring in negative ion mode will confirm the complete disappearance of the starting material and the emergence of the free carboxylate

    
     mass.
    

References

  • tert-Butyl 6-bromonicotinate MySkinRecipes URL:[Link]

  • Preparation method of 6-fluoronicotinic acid (CN115433122A)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling tert-Butyl 6-bromo-4-methylnicotinate

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated pyridine building blocks into drug discovery pipelines. tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated pyridine building blocks into drug discovery pipelines. tert-Butyl 6-bromo-4-methylnicotinate (CAS: 2643367-50-2) is a highly versatile electrophile commonly utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its specific structural features—an electron-deficient bromopyridine core coupled with a lipophilic tert-butyl ester—dictate strict handling protocols.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal methodologies to ensure absolute laboratory safety.

Hazard Assessment & Mechanistic Causality

Before donning PPE, it is critical to understand why this compound is hazardous. Based on the safety data for analogous halogenated nicotinates ()[1], this compound exhibits several critical GHS hazard classifications:

  • H315 (Skin Irritation) & H319 (Eye Irritation)[1]: The nitrogen atom in the pyridine ring withdraws electron density, making the C6 position highly electrophilic. The bromine atom acts as an excellent leaving group. Consequently, biological nucleophiles (such as proteins and moisture in the skin/eyes) can undergo nucleophilic aromatic substitution (SNAr) with this compound, leading to severe localized irritation.

  • H335 (Respiratory Irritation)[1]: As a crystalline solid, micro-particulate dust can easily be inhaled, reacting rapidly with the mucosal lining of the respiratory tract.

  • H302 (Acute Oral Toxicity)[1]: The lipophilic tert-butyl group enhances cellular permeability, increasing systemic absorption if accidentally ingested.

Quantitative PPE & Engineering Control Matrix

To mitigate these risks, a robust PPE strategy must be implemented in accordance with[2][3], which mandates that employers assess workplace hazards and select appropriate protective equipment.

Control MeasureSpecification / Quantitative StandardMechanistic Rationale & Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic esters compared to latex. The 0.11 mm thickness ensures dexterity while preventing micro-tears during spatula use.
Eye Protection ANSI Z87.1 compliant safety gogglesForms a complete seal around the eyes, preventing airborne micro-particulates (dust) from undergoing nucleophilic attack with ocular proteins.
Respiratory NIOSH N95 or P100 particulate filterFilters out ≥ 95% or 99.9% of airborne particles. Essential if handling outside a hood to prevent mucosal irritation (H335).
Engineering Fume hood face velocity: 80–100 fpm (0.4–0.5 m/s)Maintains negative pressure to capture aerosolized dust. Velocities >100 fpm can cause turbulence, blowing the lightweight powder out of the weighing boat.
Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every step inherently confirms the success and safety of the previous one. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood face velocity is between 80-100 fpm. Don all PPE listed in the matrix above.

  • Validation: Check the digital monitor; a physical tissue paper test at the sash opening must confirm directional inward airflow.

Step 2: Anti-Static Weighing

  • Action: Because the tert-butyl ester moiety increases the compound's lipophilicity and insulating properties, the powder is highly prone to static cling. Use an anti-static weighing boat and pass an ionizing bar over the equipment if available.

  • Validation: The powder should transfer cleanly from the spatula to the boat without "jumping" to the sides of the balance enclosure.

Step 3: Solubilization and Transfer

  • Action: Transfer the weighed solid directly into the reaction flask within the fume hood. Dissolve immediately in the chosen organic solvent (e.g., anhydrous DMF, THF, or DCM).

  • Validation: Complete visual dissolution confirms the absence of residual reactive dust, rendering the physical inhalation hazard neutralized.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding hood area with a 70% Isopropanol (IPA) or Ethanol solution. Wash hands and face thoroughly after handling[1].

  • Validation: The lipophilic nature of the compound makes it poorly soluble in pure water; the use of an organic/aqueous blend ensures effective surface decontamination without leaving a hazardous residue.

Spill Response Protocol
  • Solid Spill: Do not dry sweep. Moisten the powder lightly with water to suppress dust generation, then absorb with a damp, inert pad[1].

  • Solution Spill: Cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[1]. Do not use combustible materials like sawdust, as halogenated compounds can sometimes react unpredictably with organic matter under specific conditions.

Disposal Plan: Halogenated Waste Segregation

Proper disposal is critical due to the presence of both bromine and nitrogen in the molecular structure.

  • Segregation: All waste containing tert-Butyl 6-bromo-4-methylnicotinate must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated and non-halogenated waste is a severe safety violation and dramatically increases disposal costs ()[4].

  • Incineration: The waste must be sent to a regulated facility for high-temperature disposal.

    • Causality: Combustion of this compound generates highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (NOx). The disposal facility must utilize an acid scrubber to neutralize the HBr, preventing environmental release and equipment corrosion ()[5].

Operational Workflow Diagram

G A 1. Hazard Assessment (Review SDS & Toxicity) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Fume Hood Setup (Verify 80-100 fpm) B->C D 4. Anti-Static Weighing (Mitigate Dusting) C->D E 5. Solubilization (Dissolve in Organic Solvent) D->E F 6. Waste Segregation (Halogenated Organic Waste) E->F G 7. High-Temp Incineration (Requires Acid Scrubber) F->G

Workflow for the safe handling and disposal of tert-Butyl 6-bromo-4-methylnicotinate.

References
  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]

  • Safety Manual | Chemistry Source: Duke University URL:[Link]

Sources

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